3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Description
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTNLTOJGXENIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396965 | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90563-93-2 | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic Acid
This technical guide provides an in-depth overview of the chemical properties, synthesis, and characterization of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and materials science.
Core Chemical Properties
This compound is a derivative of the benzoxazine heterocyclic system. Its chemical structure incorporates a benzene ring fused to a morpholine ring, with a carboxylic acid substituent at the 2-position. This arrangement imparts a unique combination of rigidity from the bicyclic core and reactivity from the carboxylic acid group.
Physicochemical Data
Quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | PubChem CID: 3826952 |
| Molecular Weight | 179.17 g/mol | PubChem CID: 3826952 |
| CAS Number | 90563-93-2 | Santa Cruz Biotechnology |
| Appearance | Off-white to light yellow solid (predicted) | General knowledge |
| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water (predicted) | General knowledge |
Spectroscopic Data (Predicted)
The following table outlines the predicted spectroscopic characteristics based on the analysis of structurally similar compounds.
| Technique | Expected Peaks |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), CH proton at C2 (δ ~4.5-5.0 ppm), CH₂ protons at C3 (δ ~3.0-4.0 ppm), NH proton (broad, variable shift), COOH proton (broad, δ >10 ppm) |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), C2 (δ ~70-80 ppm), C3 (δ ~40-50 ppm), C=O (δ ~170-180 ppm) |
| FT-IR (cm⁻¹) | O-H stretch (broad, 2500-3300), N-H stretch (~3300-3400), C=O stretch (~1700-1730), C-O-C stretch (~1200-1250), aromatic C=C stretch (~1450-1600) |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the synthesis of its ethyl ester precursor, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, followed by hydrolysis.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
-
Reaction Setup: To a solution of 2-aminophenol (1 equivalent) in a suitable solvent such as ethanol, add a base like potassium carbonate (2-3 equivalents).
-
Addition of Reagent: Slowly add ethyl 2,3-dibromopropanoate (1-1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure ethyl ester.
Detailed Experimental Protocol: Hydrolysis to the Carboxylic Acid
-
Reaction Setup: Dissolve the purified ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (1 equivalent) in a mixture of an alcohol (e.g., ethanol) and water.
-
Hydrolysis: Add an excess of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) and stir the mixture at room temperature or with gentle heating.
-
Neutralization: After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and neutralize it with an appropriate acid or base to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the benzoxazine core and the carboxylic acid functional group.
Reactivity Profile
Caption: Potential chemical reactions of the target molecule.
The carboxylic acid moiety can undergo standard transformations such as esterification, amide bond formation, reduction to the corresponding alcohol, and decarboxylation under forcing conditions. The secondary amine within the benzoxazine ring can be N-alkylated or N-acylated. The benzene ring is susceptible to electrophilic aromatic substitution, with the positions of substitution directed by the existing substituents.
These reactive handles make this compound a versatile building block for the synthesis of more complex molecules with potential applications in:
-
Drug Discovery: As a scaffold for the development of novel therapeutic agents. The combination of the rigid benzoxazine core and the versatile carboxylic acid group allows for the systematic exploration of structure-activity relationships.
-
Materials Science: As a monomer for the synthesis of novel polymers with tailored properties. The benzoxazine ring can undergo ring-opening polymerization, and the carboxylic acid can be used for further functionalization.
Biological Context and Signaling Pathways
While the broader class of benzoxazines has been investigated for various biological activities, including antimicrobial and anticancer properties, there is currently limited specific information available in the public domain regarding the biological activity and associated signaling pathways of this compound itself. Further research is required to elucidate its specific biological targets and mechanisms of action. Researchers investigating this compound are encouraged to perform initial screenings against various cell lines and enzyme assays to identify potential biological effects.
Spectroscopic and Methodological Profile of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS 90563-93-2), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, unified public dataset for this specific molecule, this document presents a combination of confirmed molecular properties and predicted spectroscopic data. The predictions are derived from established principles of spectroscopy and data from structurally analogous compounds. This guide also outlines standardized experimental protocols for acquiring such data.
Compound Overview
Molecular Formula: C₉H₉NO₃[1] Molecular Weight: 179.17 g/mol [1] Structure:
Figure 1. Chemical structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its functional groups and comparison with similar benzoxazine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~6.7 - 7.0 | Multiplet | 4H | Aromatic Protons (Ar-H) |
| ~4.8 - 5.0 | Triplet/Doublet of Doublets | 1H | Methine Proton (-CH-COOH) |
| ~4.3 - 4.5 | Multiplet | 2H | Methylene Protons (-O-CH₂) |
| ~3.4 - 3.6 | Multiplet | 1H | Amine Proton (-NH-) |
| ~3.2 - 3.4 | Multiplet | 2H | Methylene Protons (-N-CH₂) |
Note: The amine proton (-NH-) chemical shift and multiplicity can be highly variable and may be broadened.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~170 - 175 | Carboxylic Acid Carbon (-COOH)[2] |
| ~140 - 145 | Aromatic Carbon (C-O) |
| ~130 - 135 | Aromatic Carbon (C-N) |
| ~115 - 125 | Aromatic Carbons (CH) |
| ~70 - 75 | Methine Carbon (-CH-COOH) |
| ~65 - 70 | Methylene Carbon (-O-CH₂) |
| ~40 - 45 | Methylene Carbon (-N-CH₂) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3350 - 3450 | Medium | N-H stretch |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~1725 - 1700 | Strong | C=O stretch (Carboxylic Acid)[2] |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 - 1200 | Strong | C-O stretch (Aryl ether) |
| ~950 - 900 | Medium | Oxazine ring vibration[3] |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data (Electron Impact - EI)
| m/z | Proposed Fragment |
| 179 | [M]⁺ (Molecular Ion) |
| 134 | [M - COOH]⁺ (Loss of carboxylic acid group) |
| 162 | [M - OH]⁺ (Loss of hydroxyl radical) |
| 106 | Further fragmentation of the benzoxazine ring |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[4] Ensure the solid is fully dissolved; if necessary, use a vortex mixer or gentle heating. Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Instrument Setup: Place the NMR tube in a spinner and insert it into the NMR spectrometer.
-
Data Acquisition:
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like acetone or methylene chloride.[5]
-
Film Deposition: Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[5] Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[5]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty salt plate beforehand for automatic subtraction.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a heated direct insertion probe.
-
Ionization (Electron Impact - EI): The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[1][6] This causes the ejection of an electron, forming a positively charged molecular ion ([M]⁺) and inducing fragmentation.[1][6]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[1]
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum. The most abundant ion is designated as the base peak with 100% relative intensity.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity such as this compound.
References
- 1. Mass Spectrometry [www2.chemistry.msu.edu]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. Due to the limited availability of direct spectral data for this specific compound, this guide presents an extrapolated spectrum based on the analysis of its close analog, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. This guide includes predicted chemical shifts, coupling constants, and integration values, alongside a detailed experimental protocol for acquiring such a spectrum.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectral data for this compound in a typical deuterated solvent like DMSO-d₆ are summarized in the table below. The prediction is based on the known spectrum of its ethyl ester derivative and general principles of NMR spectroscopy. The protons are labeled according to the molecular structure provided in the visualization section.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | ~4.5 - 4.7 | dd | J_ax ≈ 8.0, J_bx ≈ 4.0 | 1H |
| H-3a (axial) | ~4.2 - 4.4 | dd | J_ab ≈ 11.0, J_ax ≈ 8.0 | 1H |
| H-3b (equatorial) | ~3.9 - 4.1 | dd | J_ab ≈ 11.0, J_bx ≈ 4.0 | 1H |
| H-5 | ~6.8 - 7.0 | m | - | 1H |
| H-6 | ~6.7 - 6.9 | m | - | 1H |
| H-7 | ~6.6 - 6.8 | m | - | 1H |
| H-8 | ~6.7 - 6.9 | m | - | 1H |
| N-H | ~5.0 - 6.0 | br s | - | 1H |
| COOH | ~12.0 - 13.0 | br s | - | 1H |
Note: The chemical shifts (δ) for the aromatic protons (H-5, H-6, H-7, and H-8) are expected to be in the range of 6.6-7.0 ppm and will likely appear as a complex multiplet. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The NH and COOH protons will likely appear as broad singlets and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding. These signals may also exchange with D₂O.
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a standard procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry 5 mm NMR tube. The choice of solvent may influence the chemical shifts, particularly for the labile NH and COOH protons. DMSO-d₆ is often a good choice for carboxylic acids as it helps in observing the acidic proton.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent.
2. NMR Instrument Setup:
-
The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
The instrument should be properly tuned and shimmed to ensure high resolution and good line shape.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover all expected proton signals.
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: The number of scans will depend on the sample concentration. Typically, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio.
-
The FID is then Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phase-corrected and baseline-corrected.
-
The chemical shifts should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak.
-
The signals should be integrated to determine the relative number of protons.
-
The multiplicities and coupling constants (J-values) should be determined from the splitting patterns of the signals.
Visualization
The following diagram illustrates the molecular structure of this compound with the protons labeled for easy reference with the provided NMR data table.
Caption: Molecular structure of this compound with proton labeling.
An In-Depth Technical Guide on 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, a heterocyclic building block utilized in the synthesis of more complex molecules, particularly N-substituted benzomorpholine-2-carboxylic acid derivatives.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | 179.17 g/mol | [1][2][3][4] |
| Molecular Formula | C₉H₉NO₃ | [1][2][3][4] |
| CAS Number | 90563-93-2 | [1][2][3] |
| Appearance | Not explicitly stated, related ethyl ester is a viscous brown liquid. | [5] |
| Storage Temperature | -20°C | [1][2] |
Synthesis and Experimental Protocols
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through various methodologies. Below are detailed protocols for key synthetic strategies.
1. Enantioselective Synthesis and HPLC Enantioseparation
This protocol focuses on obtaining enantiopure forms of 3,4-dihydro-2H-1,4-benzoxazine derivatives, which is crucial for pharmacological studies.
-
Objective : To produce enantiomerically pure 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
-
Methodology :
-
Enantioselective Synthesis : Employing chiral catalysts or auxiliaries to stereoselectively synthesize one enantiomer over the other. A reported method involves the biocatalytic reduction of 2H-1,4-benzoxazines using imine reductases, achieving up to 99% enantiomeric excess (ee).[6]
-
Preparative HPLC Enantioseparation : In cases where enantioselective synthesis leads to racemization, preparative High-Performance Liquid Chromatography (HPLC) is utilized. A racemic mixture is passed through a chiral stationary phase, allowing for the separation and collection of individual enantiomers with high purity (ee ≥ 99.5%).[6]
-
2. Lewis Acid-Catalyzed Ring Opening and Cu(I)-Catalyzed Cyclization
This method provides an efficient route to 3,4-dihydro-1,4-benzoxazine derivatives with high enantio- and diastereospecificity.
-
Objective : To synthesize 3,4-dihydro-1,4-benzoxazine derivatives.
-
Methodology :
-
Ring Opening : A Lewis acid is used to catalyze the Sₙ2-type ring-opening of an activated aziridine with a 2-halophenol.
-
Intramolecular Cyclization : The resulting intermediate undergoes a Copper(I)-catalyzed intramolecular C-N cyclization to yield the final 3,4-dihydro-1,4-benzoxazine product. This method has been reported to achieve excellent enantiomeric and diastereomeric excess (>99% ee, >99% de).[7]
-
3. Buchwald-Hartwig Cross-Coupling for 4-Aryl Derivatives
This protocol is used for the synthesis of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, which have shown potential as anticancer agents.[8]
-
Objective : To synthesize 4-aryl-substituted 3,4-dihydro-2H-1,4-benzoxazines.
-
Methodology :
-
Preparation of 1,4-Benzoxazine : The unsubstituted 1,4-benzoxazine core is generated via a cascade hydrogenation and reductive amination one-pot reaction.
-
Buchwald-Hartwig Cross-Coupling : The prepared 1,4-benzoxazine is then coupled with a substituted bromobenzene in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., tri-tert-butylphosphine). The reaction mixture is refluxed until completion.
-
Purification : The crude product is purified by flash chromatography to yield the target 4-aryl-3,4-dihydro-2H-1,4-benzoxazine.[8]
-
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H9NO3 | CID 3826952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a heterocyclic organic compound belonging to the benzoxazine class. Its formal IUPAC name is This compound . This scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, with a focus on its potential in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| CAS Number | 90563-93-2 |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives typically involves the cyclization of a substituted 2-aminophenol with a suitable three-carbon synthon. A general synthetic approach is outlined below.
General Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine Scaffold
A common method for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine ring system involves the reaction of a 2-aminophenol with an appropriate electrophile. For the synthesis of the ethyl ester of the target compound, ethyl 2,3-dibromopropionate is often used. The free carboxylic acid can then be obtained by hydrolysis of the ester.
Representative Experimental Protocol: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
This protocol is adapted from methodologies described for the synthesis of related benzoxazine derivatives.
Materials:
-
2-Aminophenol
-
Ethyl 2,3-dibromopropionate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-aminophenol in anhydrous DMF, add anhydrous potassium carbonate.
-
Slowly add ethyl 2,3-dibromopropionate to the reaction mixture at room temperature.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
Hydrolysis to this compound
The synthesized ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with a base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of water and a miscible organic solvent (e.g., tetrahydrofuran or methanol), followed by acidification.
Below is a diagram illustrating the general experimental workflow for the synthesis and subsequent biological evaluation of this compound derivatives.
Biological Activity and Potential Applications
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.
Antitubercular Activity
Recent studies have highlighted the potential of this compound derivatives as potent antitubercular agents. A series of these compounds were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Ra. The results, presented in the table below, demonstrate significant inhibitory activity for several derivatives.
| Compound ID | R Group | IC₅₀ (µg/mL) |
| 5a | 4-fluorophenyl | 10.42 |
| 5c | 4-chlorophenyl | 11.81 |
| 5f | 4-methoxyphenyl | 5.98 |
| 5g | 3,4-dimethoxyphenyl | 19.21 |
| 5j | thiophen-2-yl | 14.81 |
Data extracted from a study on the antitubercular activity of this compound derivatives.
The mechanism of action for some antitubercular benzoxazine derivatives is believed to involve the inhibition of 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.[1][2] This pathway is crucial for the electron transport chain in the bacterium.
The proposed mechanism of action against Mycobacterium tuberculosis is depicted in the following signaling pathway diagram.
Anti-inflammatory and Neuroprotective Potential
Other derivatives of the broader benzoxazine class have demonstrated anti-inflammatory and neuroprotective effects. These activities are often associated with the modulation of cellular stress response pathways. One such pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[3][4] Activation of this pathway leads to the production of antioxidant enzymes that protect cells from oxidative damage, a key factor in both inflammation and neurodegeneration. While direct evidence for the modulation of this pathway by this compound is yet to be established, it represents a plausible mechanism of action for its potential anti-inflammatory and neuroprotective effects.
Conclusion and Future Directions
This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its derivatives have shown promising activity against Mycobacterium tuberculosis, and the broader benzoxazine class exhibits a range of other important biological properties. Future research should focus on the detailed elucidation of the mechanism of action of these compounds, including the identification of their specific molecular targets. Further optimization of the lead compounds through structure-activity relationship studies could lead to the development of potent and selective drug candidates for the treatment of tuberculosis and potentially other diseases. The exploration of enantioselective synthetic routes will also be crucial for investigating the stereochemical requirements for biological activity.
References
- 1. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 4. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a comprehensive framework for its solubility assessment. This includes qualitative solubility information for structurally related compounds, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to various biologically active molecules. Understanding its solubility in a range of organic solvents is crucial for its synthesis, purification, formulation, and pharmacokinetic profiling. This guide aims to equip researchers with the necessary information to effectively evaluate and utilize the solubility properties of this compound.
Qualitative Solubility of Structurally Related Benzoxazine Carboxylic Acids
| Compound | Solvent(s) | Solubility Description |
| A new benzoxazine-benzoic acid (BBA) | Toluene, Tetrahydrofuran (THF), Ethyl acetate, Acetone, Butanone, Chloroform, Dichloromethane | Soluble |
| 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | Chloroform (with heating), Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
Table 1: Qualitative solubility of structurally similar benzoxazine carboxylic acids in various organic solvents.[1][2]
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, experimental protocol for determining the solubility of this compound in a selection of organic solvents. This protocol is based on established methods for solubility assessment of organic compounds.[3]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, dimethylformamide) of analytical grade
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer for a short period to facilitate initial dissolution.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be definitively established in the literature, this guide provides a robust framework for its determination. The qualitative data from related compounds suggests that it may exhibit solubility in a range of common organic solvents. By following the detailed experimental protocol and workflow outlined herein, researchers can systematically and accurately determine the solubility profile of this compound, a critical step in advancing its potential applications in drug discovery and development.
References
The Multifaceted Therapeutic Potential of Benzoxazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazine scaffold, a heterocyclic amine, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current research into the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of benzoxazine derivatives. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
Data Presentation: A Quantitative Overview of Biological Activities
To facilitate a comparative analysis of the therapeutic potential of various benzoxazine derivatives, the following tables summarize the quantitative data from numerous studies. These tables provide a snapshot of the potency of different derivatives against a range of cell lines and pathogens.
Table 1: Anticancer Activity of Benzoxazine Derivatives (IC50 Values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2b | MCF-7 (Breast Cancer) | 2.27 | [1] |
| 4b | MCF-7 (Breast Cancer) | 3.26 | [1] |
| 2b | HCT-116 (Colon Cancer) | 4.44 | [1] |
| 4b | HCT-116 (Colon Cancer) | 7.63 | [1] |
| Compound 9 | MCF-7 (Breast Cancer) | 4.06 | [2] |
| Compound 12 | MCF-7 (Breast Cancer) | 3.39 | [2] |
| Compound 10 | HCT-116 (Colon Cancer) | 4.80 | [2] |
| Compound 12 | HCT-116 (Colon Cancer) | 5.20 | [2] |
| Derivative 7 | HepG2, MCF-7, HCT-29 | <10 | [3] |
| Derivative 15 | HepG2, MCF-7, HCT-29 | <10 | [3] |
| 14f | MIA PaCa-2 (Pancreatic) | 9.58 | [4] |
| 14f | PC-3 (Prostate) | 9.71 | [4] |
| 14f | MDA-MB-231 (Breast) | 12.9 | [4] |
| 14f | U-87 MG (Glioblastoma) | 16.2 | [4] |
| C9, A36, A42 | RKO (Colorectal), MCF7 (Breast) | Low µM | [5] |
| 3d | MCF-7 (Breast Cancer) | 43.4 | [6] |
| 4d | MCF-7 (Breast Cancer) | 39.0 | [6] |
| 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [6] |
| 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [6] |
Table 2: Antimicrobial Activity of Benzoxazine Derivatives (MIC Values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| BOZ-Ola | S. aureus | 5 | [7] |
| 1a, 1b, 1c, 1e, 1h | Gram-positive/negative bacteria, Fungi | 31.25 - 62.5 | [8] |
| 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, 2l | Gram-positive/negative bacteria, Fungi | 31.25 - 62.5 | [8] |
| Various Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | 15.6 - 500 | [9] |
Table 3: Antiviral Activity of Benzoxazine Derivatives
| Compound/Derivative | Virus | Activity Metric | Value | Reference |
| (S)-enantiomer of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3] benzoxazine | HSV-1 | IC50 | 4.6 µM | |
| (R)-enantiomer of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3] benzoxazine | HSV-1 | IC50 | 18 µM | |
| Benzoxazine monomer derived carbon dots (BZM-CDs) | JEV, ZIKV, DENV, PPV, AAV | Infection blocking | - | |
| 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine | VZV (wild type) | EC50 | 0.06 µM | [10] |
| 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine | VZV (TK deficient) | EC50 | 10 µM | [10] |
| Various phenoxazine nucleoside derivatives | TBEV | EC50 | 0.35-0.91 µM | [10] |
Experimental Protocols: Methodologies for Key Experiments
This section provides detailed protocols for key in vitro and in vivo assays commonly used to evaluate the biological activities of benzoxazine derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Benzoxazine derivatives
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazine derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Materials:
-
Benzoxazine derivatives
-
Bacterial or fungal strains
-
Muller-Hinton Agar (MHA) or other suitable agar
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the inoculum onto the surface of the MHA plates.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the benzoxazine derivative solution at a known concentration into each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or other suitable animal model
-
Benzoxazine derivatives
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer the benzoxazine derivatives or the standard drug orally or via intraperitoneal injection.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Apoptosis Detection: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine changes in protein expression.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by benzoxazine derivatives and a typical experimental workflow.
Signaling Pathways
Figure 1: Nrf2-HO-1 Signaling Pathway Activation.
Figure 2: c-Myc Transcription Regulation via G-Quadruplex Stabilization.
Experimental Workflows
Figure 3: Experimental Workflow for the MTT Assay.
Figure 4: Experimental Workflow for Western Blot Analysis.
Conclusion and Future Directions
The collective body of research strongly indicates that benzoxazine derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapeutics. Their demonstrated efficacy against cancer, a broad spectrum of microbes, and in mitigating inflammatory responses warrants further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as comprehensive preclinical and clinical studies to evaluate their safety and efficacy in vivo. The diverse mechanisms of action, including the modulation of key signaling pathways, suggest that benzoxazine derivatives could offer novel approaches to treating a range of complex diseases.
References
- 1. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral activity spectrum of phenoxazine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,4-Benzoxazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzoxazine ring system is a vital heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its unique structural features have made it a "privileged scaffold" in medicinal chemistry, leading to the development of a wide array of therapeutic agents and agrochemicals.[2] This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and the diverse biological activities of 1,4-benzoxazine derivatives. It is designed to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.
The Dawn of 1,4-Benzoxazines: Discovery and Early Synthetic Routes
The first documented synthesis of the 1,4-benzoxazine ring system was reported in the scientific literature in 1959.[2] These initial forays into the synthesis of 3,4-dihydro-2H-1,4-benzoxazines were foundational, yet often hampered by harsh reaction conditions, limited substrate scope, and variable yields.[2]
One of the earliest and most fundamental approaches involved the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[2] This classical method, while historically significant, typically required high temperatures and prolonged reaction times.[2]
Experimental Protocol: Classical Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine
A straightforward synthesis of N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives involves a two-step process starting with the cyclization of 2-aminophenols with 1,2-dibromoethane.[3]
Step 1: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine
-
A mixture of 2-aminophenol (10.9 g, 0.1 mol), 1,2-dibromoethane (28.2 g, 0.15 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol) in 150 mL of ethanol is refluxed for 12 hours.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 10:1 v/v) to yield 3,4-dihydro-2H-1,4-benzoxazine.[3]
Step 2: Acylation (Example)
-
To a solution of 3,4-dihydro-2H-1,4-benzoxazine (1.35 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in 30 mL of dichloromethane, dichloroacetyl chloride (1.62 g, 11 mmol) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and petroleum ether to afford the final N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine.[3]
Modern Synthetic Methodologies: The Advent of Catalysis
To overcome the limitations of early synthetic methods, a plethora of more efficient and versatile strategies have been developed. These modern approaches often employ catalytic systems to achieve higher yields, milder reaction conditions, and greater tolerance of various functional groups.[2]
Copper-catalyzed C-N and C-O bond-forming reactions, particularly Ullmann-type couplings, have emerged as a powerful tool for the synthesis of 1,4-benzoxazines.[2] These methods typically involve the intramolecular cyclization of a suitably functionalized precursor. A common strategy is the reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation.[2]
Experimental Protocol: Copper(I)-Catalyzed One-Pot Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones
-
To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).[2]
-
Stir the resulting mixture at 100 °C for 12-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[2]
A Spectrum of Biological Activities
1,4-Benzoxazine derivatives exhibit a remarkable range of biological activities, which has fueled their extensive investigation in drug discovery programs.
Anticancer Activity
A significant number of 1,4-benzoxazine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC₅₀) values for selected compounds against the human breast adenocarcinoma cell line (MCF-7) and the human cervical cancer cell line (HeLa).
Table 1: Anticancer Activity of 1,4-Benzoxazine Derivatives against MCF-7 Cell Line
| Compound | IC₅₀ (µM) | Reference |
| OBOP-01 | 1520 ± 20 | [4] |
| OBOP-02 | 1720 ± 20 | [4] |
| Compound 1 | 7.2 ± 0.6 | [1] |
| Compound 3 | 1.6 ± 0.09 | [1] |
| Thiazoline-Tetralin Derivative 4b | 69.2 | [5] |
| Arylazopyrazole Derivative 13 | 3.0 | [6] |
| Arylazopyrazole Derivative 14 | 4.0 | [6] |
Table 2: Anticancer Activity of 1,4-Benzoxazine Derivatives against HeLa Cell Line
| Compound | IC₅₀ (µM) | Reference |
| Molybdenum Complex 1 | 12-118 | [7] |
| Molybdenum Complex 2 | 12-118 | [7] |
| Molybdenum Complex 4 | 12-118 | [7] |
| Platinum Complex 1 | ~3.2-23.1 | [8] |
| Platinum Complex 2 | ~3.2-23.1 | [8] |
| Platinum Complex 3 | ~3.2-23.1 | [8] |
| Platinum Complex 4 | ~3.2-23.1 | [8] |
| Spiro-fused Pyrrolo[3,4-a]pyrrolizine 4 | 2-10 | [9] |
| Spiro-fused Pyrrolo[3,4-a]pyrrolizine 8 | 2-10 | [9] |
| Diketopiperazine Derivative 6 | 0.7-8.9 | [10] |
| Diketopiperazine Derivative 8 | 0.7-8.9 | [10] |
| Diketopiperazine Derivative 9 | 0.7-8.9 | [10] |
| Diketopiperazine Derivative 10 | 0.7-8.9 | [10] |
| Diketopiperazine Derivative 11 | 0.7-8.9 | [10] |
| Diketopiperazine Derivative 12 | 0.7-8.9 | [10] |
| Diketopiperazine Derivative 15 | 0.7-8.9 | [10] |
Antimicrobial Activity
The emergence of antimicrobial resistance has spurred the search for new therapeutic agents. 1,4-Benzoxazine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[11] The table below presents the minimum inhibitory concentration (MIC) values for selected compounds against common bacterial strains.
Table 3: Antimicrobial Activity of 1,4-Benzoxazine Derivatives
| Compound | Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Compound 4e | E. coli | - | 22 | [11][12] |
| Compound 4e | S. aureus | - | 20 | [11][12] |
| Compound 4a | E. coli | - | 20 | [11][12] |
| Benzoxazine Sulfonamide 1a | Gram-positive/negative bacteria, Fungi | 31.25 - 62.5 | - | [13] |
| Benzoxazine Sulfonamide 1b | Gram-positive/negative bacteria, Fungi | 31.25 - 62.5 | - | [13] |
| Benzoxazine Sulfonamide 1c | Gram-positive/negative bacteria, Fungi | 31.25 - 62.5 | - | [13] |
| Benzoxazine Sulfonamide 1e | Gram-positive/negative bacteria, Fungi | 31.25 - 62.5 | - | [13] |
| Benzoxazine Sulfonamide 1h | Gram-positive/negative bacteria, Fungi | 31.25 - 62.5 | - | [13] |
| TF-BOZ-Ola | S. aureus | 5 | - | [14] |
| RH17 | S. aureus (MSSA & MRSA) | 8 - 16 | - | [15] |
Neuroprotective Activity
Several 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases. For instance, the compound (Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b][1][6]oxazin-3(4H)-one, designated as HSB-13, has been shown to be highly protective in tissue culture models of neurodegeneration. Mechanistic studies have revealed that the neuroprotective effects of HSB-13 are mediated through the inhibition of key kinases, including Glycogen Synthase Kinase 3 (GSK3), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Cyclin-Dependent Kinases (CDKs).
Conclusion
Since their initial discovery, 1,4-benzoxazine compounds have evolved from chemical curiosities to a cornerstone of modern medicinal chemistry. The development of robust and efficient synthetic methodologies has enabled the creation of vast libraries of derivatives, leading to the identification of compounds with a wide spectrum of biological activities. The ongoing research into their anticancer, antimicrobial, and neuroprotective properties continues to highlight the therapeutic potential of this remarkable scaffold. Future investigations will undoubtedly uncover new applications and lead to the development of novel drugs for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Rhein-Based Derivative Targets Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a crucial chiral building block in the synthesis of a variety of biologically active compounds and pharmaceutical agents. The stereochemistry at the C2 position is often critical for the therapeutic efficacy and safety of the final drug substance. Consequently, the development of robust and efficient enantioselective synthetic routes to access enantiomerically pure forms of this scaffold is of significant interest in medicinal chemistry and drug development. These application notes provide an overview of current methodologies, detailed experimental protocols for a chemoenzymatic approach, and a summary of key performance data for various synthetic strategies.
Data Presentation: Comparison of Enantioselective Synthetic Methods
The following table summarizes quantitative data for different enantioselective methods used in the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives. This allows for a direct comparison of their effectiveness in terms of yield and enantioselectivity.
| Method | Catalyst/Enzyme System | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Biocatalytic Reduction | Imine Reductases (IREDs) | 2H-1,4-Benzoxazines | Up to 99 | Up to 99 | [1] |
| Lewis Acid-Catalyzed Ring Opening/Cu(I)-Catalyzed Cyclization | Lewis Acid (e.g., Sc(OTf)₃), Cu(I) catalyst | Activated Aziridines and 2-Halophenols | Up to 95 | > 99 | |
| Palladium-Catalyzed Tandem Allylic Substitution | Pd Catalyst with Chiral Ligand (e.g., WingPhos) | Vinyl Methylene Cyclic Carbonates | Good | Good | |
| Chiral Phosphoric Acid-Catalyzed Desymmetrization | Chiral Phosphoric Acid (CPA) | Prochiral Oxetanes | Very Good | High | |
| Preparative HPLC Enantioseparation of Racemate | Chiral Stationary Phase | Racemic Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | - | ≥ 99.5 | [1] |
Experimental Protocols
This section provides detailed methodologies for the enantioselective synthesis of the target molecule via a chemoenzymatic approach, which involves the biocatalytic reduction of a 2H-1,4-benzoxazine precursor to the corresponding chiral ethyl ester, followed by hydrolysis to the carboxylic acid.
Protocol 1: Enantioselective Synthesis of Ethyl (R)- or (S)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate via Biocatalytic Reduction
This protocol utilizes an imine reductase (IRED) for the asymmetric reduction of ethyl 2H-1,4-benzoxazine-2-carboxylate. The choice of IRED will determine the chirality of the product. A cofactor regeneration system using glucose and glucose dehydrogenase (GDH) is employed.
Materials:
-
Ethyl 2H-1,4-benzoxazine-2-carboxylate
-
Imine Reductase (IRED) of desired stereoselectivity (e.g., from a commercial screening kit)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, oven-dried round-bottom flask, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).
-
Cofactor and Regeneration System: To the buffer, add NAD(P)⁺ (catalytic amount, e.g., 1 mM), D-glucose (e.g., 1.5 equivalents relative to the substrate), and glucose dehydrogenase (GDH, e.g., 1-5 mg/mL).
-
Enzyme Addition: Add the selected imine reductase (IRED) to the mixture (e.g., 1-10 mg/mL).
-
Substrate Addition: Dissolve ethyl 2H-1,4-benzoxazine-2-carboxylate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction mixture (e.g., 10-50 mM final concentration).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the enantiomerically enriched ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
-
Chiral Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Protocol 2: Hydrolysis of Ethyl (R)- or (S)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
This protocol describes the saponification of the chiral ester to the corresponding carboxylic acid.
Materials:
-
Enantiomerically enriched ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the chiral ethyl ester in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).
-
Saponification: Add an excess of LiOH or NaOH (e.g., 2-3 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system.
Visualization
The following diagrams illustrate the key relationships and workflows described in these application notes.
Caption: General workflow for the chemoenzymatic synthesis of the target molecule.
Caption: Signaling pathway of the biocatalytic reduction with cofactor regeneration.
References
Chiral Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The following sections outline four key synthetic strategies, offering a range of approaches from direct enantioselective synthesis to high-purity separation and biocatalytic methods.
Enantioselective Synthesis via Nucleophilic Substitution
This method aims for the direct synthesis of chiral this compound esters through a double SN2 reaction between a 2-aminophenol and an enantiopure ethyl 2,3-dibromopropionate. While conceptually straightforward, this pathway is often complicated by a competing racemization process.
Experimental Protocol:
A mixture of 2-aminophenol (1.0 eq), enantiopure ethyl 2,3-dibromopropionate (1.0-1.2 eq), and potassium carbonate (K2CO3, 2.0-3.0 eq) in acetone is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Challenges:
A significant drawback of this method is the in-situ racemization of the chiral ethyl 2,3-dibromopropionate. This occurs via a dehydrobromination reaction to form ethyl 2-bromoacrylate, which is achiral. The subsequent Michael addition and cyclization lead to a racemic or nearly racemic product. Studies have shown that the enantiomeric excess (ee) of the product can be as low as 55-66%, with a racemization rate of 34-46%.[1] Despite modifications to reaction conditions such as temperature, solvent, and base, achieving high enantioselectivity through this route remains challenging.[2]
Preparative High-Performance Liquid Chromatography (HPLC) Enantioseparation
To overcome the racemization issues inherent in the direct enantioselective synthesis, preparative chiral HPLC is a highly effective method for obtaining enantiomerically pure this compound derivatives on a multigram scale.[1][2][3] This technique allows for the efficient separation of the racemic mixture produced from non-chiral synthesis.
Experimental Protocol:
A racemic mixture of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is dissolved in a suitable solvent and injected onto a chiral stationary phase (CSP) column. The separation is achieved using an isocratic or gradient elution with a mobile phase typically consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol. The fractions corresponding to each enantiomer are collected, and the solvent is evaporated to yield the enantiopure products with high enantiomeric purity (ee > 99.5%).[1][2][3]
Table 1: Preparative HPLC Enantioseparation Data
| Racemic Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate | Enantiomeric Excess (ee) | Reference |
| Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | Not specified in snippets | Not specified in snippets | Not specified in snippets | > 99.5% | [1][2][3] |
Biocatalytic Reduction of 2H-1,4-Benzoxazines
A green and highly enantioselective approach for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives involves the biocatalytic reduction of the corresponding 2H-1,4-benzoxazine precursors using imine reductases (IREDs).[4] This method offers mild reaction conditions, high enantioselectivity, and the use of environmentally benign reagents.
Experimental Protocol:
The 2H-1,4-benzoxazine substrate is suspended in a buffered aqueous solution. A whole-cell catalyst containing an imine reductase, a cofactor (e.g., NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added. The reaction mixture is incubated at a controlled temperature and pH with gentle agitation. The progress of the reaction is monitored by HPLC. After completion, the product is extracted with an organic solvent, dried, and purified by chromatography. This method has been shown to be scalable, with successful reactions performed at substrate loadings of 10 g/L.[4]
Table 2: Biocatalytic Reduction of 2H-1,4-Benzoxazines
| Substrate | Biocatalyst | Cofactor System | Enantiomeric Excess (ee) | Reference |
| Various 2H-1,4-benzoxazines | Imine Reductases (whole-cell) | NADPH, Glucose/GDH | up to 99% | [4] |
Lewis Acid-Catalyzed SN2-Type Ring Opening of Activated Aziridines
An efficient and highly stereospecific method for the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazine derivatives involves a two-step, one-pot reaction starting from activated aziridines.[5][6] This strategy provides excellent control over both enantiomeric and diastereomeric purity.
The reaction proceeds via:
-
A Lewis acid-catalyzed SN2-type ring-opening of a chiral activated aziridine with a 2-halophenol.
-
A subsequent Copper(I)-catalyzed intramolecular C-N bond formation to yield the final benzoxazine ring system.
Experimental Protocol:
To a solution of the chiral activated aziridine in a suitable solvent, a Lewis acid (e.g., a scandium or zinc salt) is added, followed by the 2-halophenol. The reaction is stirred at a specific temperature until the ring-opening is complete. Then, a Copper(I) catalyst and a suitable base are added to the same reaction vessel to facilitate the intramolecular cyclization. The reaction is worked up by quenching with a suitable aqueous solution, followed by extraction, drying, and purification by column chromatography. This method has been reported to produce the desired products in high yields (up to 95%) and with excellent enantio- and diastereospecificity (ee > 99%, de > 99%).[5][6]
Table 3: Synthesis via Aziridine Ring Opening and Cyclization
| Aziridine Substrate | 2-Halophenol | Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference |
| Various activated aziridines | Various 2-halophenols | up to 95% | > 99% | > 99% | [5][6] |
Summary of Synthetic Strategies
The choice of synthetic strategy for obtaining chiral this compound derivatives depends on the desired scale, enantiopurity, and available resources. While direct enantioselective synthesis is hampered by racemization, preparative HPLC offers a reliable, albeit resource-intensive, method for obtaining highly pure enantiomers. For a greener and highly enantioselective approach, biocatalytic reduction is a promising alternative. The Lewis acid-catalyzed aziridine ring-opening strategy provides an elegant and efficient route to products with excellent stereochemical control.
Experimental Workflows
Caption: Workflow for Enantioselective Synthesis.
Caption: Workflow for HPLC Enantioseparation.
Caption: Workflow for Biocatalytic Reduction.
Caption: Workflow for Aziridine Ring Opening.
References
- 1. Multigram-scale HPLC enantioseparation as a rescue pathway for circumventing racemization problem during enantioselective synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Biocatalytic Reduction of 2 H-1,4-Benzoxazines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a range of biologically active compounds. The protocols detailed herein focus on a modern and efficient method utilizing a Lewis acid-catalyzed ring opening of activated aziridines, followed by a copper-catalyzed intramolecular cyclization.
Introduction
3,4-Dihydro-2H-1,4-benzoxazines are a class of bicyclic heteroaromatic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their synthesis has been a subject of considerable research, with a focus on developing efficient, stereoselective, and high-yielding methodologies. Among the various synthetic strategies, the Lewis acid-catalyzed ring opening of activated aziridines with subsequent cyclization has emerged as a powerful and versatile approach. This method allows for the stereospecific construction of the benzoxazine ring system, often with excellent control over enantiomeric and diastereomeric purity.
This application note details a robust one-pot, two-step procedure for the synthesis of enantioenriched 3,4-dihydro-2H-1,4-benzoxazines. The key steps involve:
-
Lewis Acid-Catalyzed S(_N)2 Ring Opening: An activated aziridine is treated with a 2-halophenol in the presence of a Lewis acid, such as boron trifluoride etherate (BF(_3)·OEt(_2)), to induce a regioselective S(_N)2-type ring opening. This step forms a key β-amino ether intermediate.
-
Copper(I)-Catalyzed Intramolecular C-N Cyclization: The intermediate from the first step undergoes an intramolecular C-N bond formation, catalyzed by a copper(I) source, to yield the final 3,4-dihydro-2H-1,4-benzoxazine product.
This one-pot approach is highly efficient, minimizing the need for isolation and purification of intermediates, thereby saving time and resources.
Data Presentation
The following table summarizes the results for the one-pot synthesis of various 3,4-dihydro-2H-1,4-benzoxazines from different activated aziridines and 2-halophenols, as reported by Ghorai and coworkers. This data highlights the efficiency and versatility of the BF(_3)·OEt(_2)-catalyzed ring opening followed by CuI-catalyzed cyclization.
| Entry | Aziridine Substituent (R) | 2-Halophenol | Product | Yield (%)[1][2][3] |
| 1 | Phenyl | 2-Bromophenol | 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine | 92 |
| 2 | 4-Methylphenyl | 2-Bromophenol | 3-(4-Methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine | 94 |
| 3 | 4-Methoxyphenyl | 2-Bromophenol | 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine | 91 |
| 4 | 4-Chlorophenyl | 2-Bromophenol | 3-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-benzoxazine | 93 |
| 5 | 2-Naphthyl | 2-Bromophenol | 3-(2-Naphthyl)-3,4-dihydro-2H-1,4-benzoxazine | 89 |
| 6 | Methyl | 2-Bromophenol | 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | 85 |
| 7 | Phenyl | 2-Bromo-4-methylphenol | 3-Phenyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine | 90 |
| 8 | Phenyl | 2-Bromo-4-chlorophenol | 3-Phenyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | 88 |
Reaction Conditions: Step 1: Aziridine (1.0 equiv), 2-halophenol (1.2 equiv), BF(_3)·OEt(_2) (1.2 equiv) in CH(_2)Cl(_2) at 0 °C to room temperature. Step 2: CuI (20 mol%), L-proline (40 mol%), K(_2)CO(_3) (2.0 equiv) in DMSO at 90 °C.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the Lewis acid-catalyzed synthesis of 3,4-dihydro-2H-1,4-benzoxazines.
Protocol 1: General One-Pot Procedure for the Synthesis of 3-Substituted 3,4-Dihydro-2H-1,4-benzoxazines
This protocol is adapted from the work of Ghorai and coworkers and describes a one-pot, two-step synthesis.[1][2][3]
Materials:
-
N-Tosylaziridine derivative (1.0 equiv)
-
2-Halophenol (e.g., 2-bromophenol) (1.2 equiv)
-
Boron trifluoride etherate (BF(_3)·OEt(_2)) (1.2 equiv)
-
Dichloromethane (CH(_2)Cl(_2)), anhydrous
-
Copper(I) iodide (CuI) (20 mol%)
-
L-proline (40 mol%)
-
Potassium carbonate (K(_2)CO(_3)) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
Procedure:
Step 1: Lewis Acid-Catalyzed Ring Opening
-
To a stirred solution of the N-tosylaziridine (1.0 equiv) in anhydrous dichloromethane (5 mL per mmol of aziridine) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the 2-halophenol (1.2 equiv).
-
Slowly add boron trifluoride etherate (1.2 equiv) to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting aziridine is consumed, as monitored by thin-layer chromatography (TLC). This typically takes 2-4 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous NH(_4)Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure. The crude ring-opened intermediate is used directly in the next step without further purification.
Step 2: Copper(I)-Catalyzed Intramolecular Cyclization
-
To the crude intermediate from Step 1, add anhydrous dimethyl sulfoxide (5 mL per mmol of the initial aziridine).
-
To this solution, add potassium carbonate (2.0 equiv), copper(I) iodide (20 mol%), and L-proline (40 mol%).
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC (typically 12-16 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 3,4-dihydro-2H-1,4-benzoxazine.
Mandatory Visualizations
Reaction Signaling Pathway
The following diagram illustrates the key transformations in the one-pot synthesis of 3,4-dihydro-2H-1,4-benzoxazines.
Caption: One-pot, two-step synthesis of 3,4-dihydro-2H-1,4-benzoxazines.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 3,4-dihydro-2H-1,4-benzoxazines.
References
Application Notes and Protocols for Cu(I)-Catalyzed Intramolecular C-N Cyclization in Benzoxazine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of benzoxazine derivatives via a copper(I)-catalyzed intramolecular C-N cyclization. This method offers an efficient and versatile route to a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.
Introduction
Benzoxazines are a vital class of heterocyclic compounds that are scaffolds in numerous biologically active molecules and advanced polymeric materials. The copper(I)-catalyzed intramolecular C-N cyclization has emerged as a powerful and economical method for their synthesis. This approach typically involves the reaction of precursors like 2-aminobenzyl alcohols with aldehydes, followed by a copper-mediated oxidative cyclization to form the benzoxazine ring system. This method is valued for its operational simplicity, use of a non-precious metal catalyst, and tolerance of a wide range of functional groups.
Reaction Mechanism and Signaling Pathway
The Cu(I)-catalyzed aerobic oxidative synthesis of 4H-3,1-benzoxazines from 2-aminobenzyl alcohols and aldehydes proceeds through a proposed multi-step mechanism. Initially, the 2-aminobenzyl alcohol condenses with an aldehyde to form a benzoxazine intermediate. In the key step, the copper(I) catalyst facilitates the aerobic oxidation of this intermediate, leading to the final 4H-3,1-benzoxazine product. The presence of a base is crucial for this transformation. While the reaction can proceed to a lesser extent without a copper catalyst, the catalyst significantly enhances the rate of the oxidation step, leading to higher yields.[1]
Quantitative Data Summary
The following table summarizes the substrate scope and corresponding yields for the synthesis of various 4H-3,1-benzoxazine derivatives using a commercial copper(I) iodide catalyst. The reaction of 2-aminobenzyl alcohol with a range of aromatic and heterocyclic aldehydes demonstrates the versatility of this method, affording products in moderate to high yields.[1]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-4H-3,1-benzoxazine | 75 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-4H-3,1-benzoxazine | 72 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4H-3,1-benzoxazine | 70 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4H-3,1-benzoxazine | 68 |
| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-4H-3,1-benzoxazine | 65 |
| 6 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-4H-3,1-benzoxazine | 71 |
| 7 | 2-Furaldehyde | 2-(Furan-2-yl)-4H-3,1-benzoxazine | 60 |
| 8 | 2-Thiophenecarboxaldehyde | 2-(Thiophen-2-yl)-4H-3,1-benzoxazine | 62 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Cu(I)-catalyzed synthesis of 4H-3,1-benzoxazines.
General Procedure for the Synthesis of 4H-3,1-Benzoxazine Derivatives
Materials:
-
2-Aminobenzyl alcohol (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium tert-butoxide (tBuOK) (1.5 equiv)
-
Toluene (or another suitable solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzyl alcohol (1.0 equiv), the corresponding aldehyde (1.1 equiv), copper(I) iodide (10 mol%), and potassium tert-butoxide (1.5 equiv).
-
Add a suitable solvent, such as toluene, to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir under an air atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 4H-3,1-benzoxazine derivative.
-
Characterize the purified product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications and Future Perspectives
The synthesized benzoxazine derivatives serve as valuable building blocks in organic synthesis and are key intermediates in the preparation of various pharmaceuticals. Their structural diversity allows for the fine-tuning of their biological activities. Future research in this area may focus on the development of more sustainable and efficient catalytic systems, the expansion of the substrate scope to include less reactive starting materials, and the exploration of the biological properties of novel benzoxazine derivatives. The straightforward nature of this copper-catalyzed cyclization makes it a highly attractive method for the construction of complex molecular architectures for drug discovery and materials science applications.
References
Application Notes and Protocols for the Derivatization of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid in SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid for structure-activity relationship (SAR) studies. This scaffold is a valuable starting point for the development of novel therapeutic agents due to its presence in a variety of biologically active compounds.[1] Derivatization of the carboxylic acid moiety at the 2-position allows for the exploration of chemical space and the optimization of pharmacological properties.
Introduction to Derivatization Strategies
The primary focus of derivatization for this compound is the modification of the carboxylic acid group to generate a library of analogs for SAR studies. The most common derivatization reactions include the formation of amides and esters. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic profile.
Amide Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines is a key strategy to introduce a variety of functional groups. This approach has been successfully employed in the development of antitubercular agents.
Esterification: Conversion of the carboxylic acid to an ester can modulate the lipophilicity and cell permeability of the parent compound.
Structure-Activity Relationship (SAR) Studies: A Case Study in Antitubercular Agents
A series of 3,4-dihydro-2H-benzo[b][2][3]-oxazine-2-carboxylic acid derivatives, specifically carboxamides, were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Ra. The results, summarized in the table below, provide valuable insights into the SAR of this compound class.
| Compound | R (Amine Moiety) | IC50 (µg/mL) |
| 5a | 4-fluorobenzylamine | 10.42 |
| 5b | 2,4-difluorobenzylamine | >30 |
| 5c | 4-chlorobenzylamine | 11.81 |
| 5d | 4-bromobenzylamine | 18.79 |
| 5e | 4-methylbenzylamine | >30 |
| 5f | 4-(trifluoromethyl)benzylamine | 5.98 |
| 5g | 4-methoxybenzylamine | 19.21 |
| 5h | 3,4-dimethoxybenzylamine | 24.81 |
| 5i | piperonylamine | 14.81 |
| 5j | cyclopropylamine | >30 |
Data sourced from a study on antitubercular agents.
Key SAR Observations:
-
The presence of a trifluoromethyl group at the para-position of the benzylamine moiety (compound 5f ) resulted in the most potent activity (IC50 = 5.98 µg/mL).
-
Halogen substitution at the para-position of the benzylamine ring (fluoro, chloro, bromo) generally led to good activity.
-
The introduction of a difluoro substitution (compound 5b ) or a small alkyl group like cyclopropylamine (compound 5j ) resulted in a significant loss of activity.
-
Electron-donating groups, such as methoxy (compounds 5g and 5h ), were tolerated but resulted in slightly lower activity compared to the more potent halogenated derivatives.
These findings suggest that electron-withdrawing groups on the aromatic ring of the amide moiety are favorable for antitubercular activity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide Derivatives via Amide Coupling
This protocol describes a general method for the synthesis of amide derivatives of this compound using common coupling reagents.
Materials:
-
This compound
-
Substituted amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1 equivalent) in anhydrous DMF, add the substituted amine (1.1 equivalents), EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Alternative Amide Coupling using HATU
For challenging couplings, particularly with sterically hindered or electron-deficient amines, HATU can be a more effective coupling reagent.[4]
Materials:
-
This compound
-
Substituted amine (1.1 equivalents)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents)[4]
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1 equivalent) and the substituted amine (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents) at room temperature.[4]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up and purify the product as described in Protocol 1.
Protocol 3: Esterification of this compound
This protocol provides a general method for the synthesis of ester derivatives.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol; used as solvent and reagent)
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in EtOAc and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by silica gel column chromatography if necessary.
Visualizations
Caption: Workflow for derivatization and SAR studies.
Caption: EDC-mediated amide coupling mechanism.
Caption: Hypothetical signaling pathway inhibition.
References
Application Notes and Protocols for High-Throughput Screening of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid libraries. The focus is on identifying potent and selective modulators of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways, which are critical targets in oncology.
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Libraries of compounds based on the this compound core are of significant interest for drug discovery. High-throughput screening provides an efficient approach to systematically evaluate these libraries for their therapeutic potential. Recent studies have identified compounds with a benzoxazine moiety as potent dual inhibitors of EGFR and HER2, highlighting the relevance of this scaffold in the development of novel anti-cancer agents.[1][2][3]
Data Presentation
The following table summarizes the in vitro activity of a lead compound, C3 (5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione), identified from a high-throughput screening campaign.[1][2][3]
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Assay Type | GI50 (nM) |
| C3 | EGFR | Kinase Assay | 37.24 | KATOIII | Proliferation Assay | 84.76 |
| C3 | HER2 | Kinase Assay | 45.83 | Snu-5 | Proliferation Assay | 48.26 |
| Staurosporine (Control) | EGFR | Kinase Assay | 15.14 | - | - | - |
| Staurosporine (Control) | HER2 | Kinase Assay | 21.20 | - | - | - |
Signaling Pathway
The EGFR/HER2 signaling pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates the simplified signaling cascade.
Caption: Simplified EGFR/HER2 signaling pathway.
Experimental Protocols
High-Throughput Screening Workflow
The following diagram outlines the general workflow for a high-throughput screening campaign to identify inhibitors from a this compound library.
Caption: High-throughput screening workflow.
Primary Screening: Biochemical Kinase Inhibition Assay (EGFR/HER2)
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay for the primary screening of the compound library.
Materials:
-
Recombinant human EGFR and HER2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly-Glu-Tyr 4:1)
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin)
-
This compound library compounds dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound (at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Preparation: Prepare a solution of EGFR or HER2 kinase and the biotinylated substrate in kinase buffer.
-
Kinase Reaction Initiation: Add 5 µL of the enzyme/substrate mixture to each well of the compound plate.
-
ATP Addition: Add 5 µL of ATP solution in kinase buffer to each well to initiate the kinase reaction. The final concentration of ATP should be at its Km value for the respective kinase. Final compound concentration will be 10 µM.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of the HTRF detection reagent mix (containing EDTA to stop the reaction, and the HTRF antibody pair) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio and determine the percent inhibition for each compound.
Dose-Response and IC50 Determination
Compounds showing significant inhibition in the primary screen are selected for dose-response analysis to determine their potency (IC50).
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Perform the biochemical kinase inhibition assay as described above, using the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Secondary Screening: Cell-Based Proliferation Assay
This protocol assesses the effect of the confirmed hits on the proliferation of cancer cell lines overexpressing EGFR and/or HER2 (e.g., KATOIII, Snu-5, SK-BR-3).
Materials:
-
Cancer cell lines (e.g., KATOIII, Snu-5)
-
Cell culture medium and supplements
-
Hit compounds from the primary screen
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well clear-bottom white plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at an appropriate density (e.g., 2,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serially diluted hit compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
Western Blot Analysis of EGFR/HER2 Phosphorylation
This protocol is used to confirm the mechanism of action of lead compounds by assessing their ability to inhibit EGFR and HER2 phosphorylation in a cellular context.
Materials:
-
Cancer cell line overexpressing EGFR/HER2 (e.g., BT-474)
-
Lead compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the lead compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on EGFR and HER2 phosphorylation levels, normalizing to total protein and a loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR-HER2 dual inhibitor in gastric tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Activity Assays of Novel Benzoxazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Recent studies have highlighted their potential as a novel class of antibacterial agents.[1][2][3][4][5] The evaluation of the antibacterial efficacy of these novel benzoxazine compounds requires robust and standardized methodologies. This document provides detailed protocols for essential in vitro assays to determine the antibacterial activity of these compounds, ensuring reliable and reproducible data for drug development and research purposes.
The primary assays covered in this application note are fundamental for characterizing the antimicrobial profile of a new chemical entity. These include the determination of the Minimum Inhibitory Concentration (MIC) to assess the lowest concentration that inhibits bacterial growth, the Minimum Bactericidal Concentration (MBC) to determine the concentration that kills the bacteria, and time-kill kinetics assays to understand the pharmacodynamics of the compound.[6][7][8][9][10][11][12] Additionally, the disk diffusion method is described as a preliminary screening tool.[13][14][15][16]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a novel benzoxazine compound that visibly inhibits the growth of a specific microorganism.[17][18][19]
Materials:
-
Novel benzoxazine compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Benzoxazine Compound Stock Solutions: Dissolve the benzoxazine compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in CAMHB.
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C until the culture reaches the exponential growth phase.
-
Adjust the bacterial suspension with fresh CAMHB to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]
-
Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the benzoxazine compound solution (at twice the desired highest final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[19]
-
Controls:
-
Growth Control: Well with bacteria and CAMHB but no compound.
-
Sterility Control: Well with CAMHB only.
-
Positive Control: A known antibiotic is serially diluted and tested in parallel.
-
Vehicle Control: If the compound is dissolved in a solvent like DMSO, a control with the highest concentration of the solvent used should be included.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the benzoxazine compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance at 600 nm.
Disk Diffusion Assay
This qualitative or semi-quantitative method is used for preliminary screening of the antibacterial activity of novel compounds.[13][15][16]
Materials:
-
Novel benzoxazine compounds
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[14]
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of an MHA plate uniformly in three directions to ensure a confluent lawn of growth.[14]
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the novel benzoxazine compound solution.
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.
-
Place positive and negative control disks on the same plate.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7][9][10][11] It is typically determined after the MIC has been established.
Materials:
-
Results from the MIC broth microdilution assay
-
Nutrient agar plates
-
Sterile micropipettes and tips
Procedure:
-
Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-inoculate the 10 µL aliquot onto a nutrient agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the benzoxazine compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][10][11] This is observed as the lowest concentration plate with no colony growth or only one or two colonies.
Time-Kill Kinetics Assay
This assay provides information on the rate at which a novel benzoxazine compound kills a bacterial population over time.[6][8][12][20][21]
Materials:
-
Novel benzoxazine compound
-
Bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Sterile saline or PBS for dilutions
-
Nutrient agar plates
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.
-
Preparation of Test Concentrations: Prepare culture tubes containing the benzoxazine compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) in CAMHB. Include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8][20]
Data Presentation
Quantitative data from the antibacterial assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Novel Benzoxazine Compounds
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| BZ-001 | S. aureus ATCC 25923 | |||
| BZ-001 | E. coli ATCC 25922 | |||
| BZ-002 | S. aureus ATCC 25923 | |||
| BZ-002 | E. coli ATCC 25922 | |||
| Positive Control | S. aureus ATCC 25923 | |||
| Positive Control | E. coli ATCC 25922 |
An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4.[10]
Table 2: Zone of Inhibition Diameters for Novel Benzoxazine Compounds from Disk Diffusion Assay
| Compound ID | Concentration on Disk (µg) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| BZ-001 | 10 | ||
| BZ-001 | 30 | ||
| BZ-002 | 10 | ||
| BZ-002 | 30 | ||
| Positive Control | 30 | ||
| Negative Control | 0 |
Table 3: Time-Kill Kinetics Data for a Novel Benzoxazine Compound (Log₁₀ CFU/mL)
| Time (hours) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Visualizations
Diagrams illustrating the experimental workflows can aid in understanding the protocols.
Caption: Workflow for the Broth Microdilution Assay to Determine MIC.
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Caption: Workflow of the Time-Kill Kinetics Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. emerypharma.com [emerypharma.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. asm.org [asm.org]
- 15. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. [The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. pacificbiolabs.com [pacificbiolabs.com]
Application Note: Anticancer Screening of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction The 3,4-dihydro-2H-1,4-benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including significant anticancer properties.[1][2] Analogs of this structure have shown potential in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key enzymes like topoisomerase I.[3][4][5] The structural versatility of the benzoxazine ring allows for modifications to enhance potency and selectivity against various cancer cell lines.[1] This document provides a comprehensive guide to the in vitro screening of novel 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid analogs, detailing experimental protocols, data presentation standards, and visualization of key cellular pathways.
Data Presentation: In Vitro Cytotoxicity
A primary goal of anticancer screening is to quantify the cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects of the test compounds. This is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a biological process by 50%.[6] The IC50 value is a critical metric for comparing the potency of different analogs.[6]
The following table presents illustrative cytotoxicity data for hypothetical this compound analogs against a panel of human cancer cell lines.
Table 1: Illustrative In Vitro Cytotoxicity of Benzoxazine Analogs (IC50 in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) |
|---|---|---|---|---|
| Analog A | 8.5 ± 0.9 | 12.3 ± 1.1 | 15.1 ± 1.4 | 10.2 ± 0.8 |
| Analog B | 4.1 ± 0.5 | 5.2 ± 0.6 | 7.8 ± 0.9 | 6.5 ± 0.7 |
| Analog C | 15.7 ± 1.6 | 21.0 ± 2.2 | 25.4 ± 2.8 | 18.9 ± 1.9 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 0.7 ± 0.08 | 1.2 ± 0.2 | 1.1 ± 0.15 |
Note: Data are presented as mean ± standard deviation from triplicate experiments. These values are for illustrative purposes.
Experimental Workflow
The in vitro screening process for novel anticancer agents follows a systematic workflow. This process begins with the initial cytotoxicity screening to determine the potency of the compounds, followed by more detailed mechanistic assays to understand how the compounds exert their effects at a cellular level.
Detailed Experimental Protocols
The following protocols are standard methodologies for the initial in vitro evaluation of novel anticancer compounds.[6][7]
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), and A549 (lung carcinoma).[7]
-
Culture Medium: Culture cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[7]
-
Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.[7]
Protocol 2: Cytotoxicity Assay (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[6]
-
Compound Treatment: Treat cells with a range of concentrations of the benzoxazine analogs (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control like Doxorubicin.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][8]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.[7]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining) This flow cytometry-based assay is used to detect and quantify apoptosis.[6][7]
-
Cell Treatment: Treat cells with the test compounds at their predetermined IC50 concentrations for 24-48 hours.[7]
-
Cell Harvesting: Harvest the cells by trypsinization, wash them with cold PBS, and centrifuge.[7]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining) This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[6]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.[6]
-
Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[6]
-
Staining: Wash the cells with PBS, treat with RNase A to remove RNA, and then stain the cellular DNA with propidium iodide.[6]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[6]
Protocol 5: Western Blotting Western blotting is used to detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[6]
-
Cell Lysis: Lyse the treated cells using RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them onto a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Caspase-3, Cdk1).[3][6]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[6]
Mechanism of Action & Signaling Pathways
Benzoxazine derivatives can exert their anticancer effects by modulating key cellular signaling pathways. Many cytotoxic agents induce apoptosis, a form of programmed cell death, which is a desirable mechanism for cancer therapy.[7] Studies have shown that some benzoxazinone derivatives can induce apoptosis by upregulating tumor suppressor proteins like p53 and pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of executioner caspases like Caspase-3.[3][6]
References
- 1. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects of phenoxazine derivatives revealed by inhibition of cell growth and viability, disregulation of cell cycle, and apoptosis induction in HTLV-1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
Application Notes and Protocols: Neuroprotective Effects of 3,4-dihydro-2H-1,4-benzoxazine Derivatives In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives for their neuroprotective properties. The protocols and data presented are compiled from recent studies and are intended to guide researchers in screening and characterizing novel compounds within this chemical class for potential therapeutic applications in neurodegenerative diseases.
Introduction
3,4-dihydro-2H-1,4-benzoxazine and its derivatives represent a class of heterocyclic compounds with a wide range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2][3] Their structural features make them attractive scaffolds for the development of novel drugs targeting oxidative stress and neuroinflammation, key pathological mechanisms in many neurodegenerative disorders.[1][3] This document outlines key in vitro assays and presents exemplary data to facilitate the assessment of their neuroprotective potential.
Data Presentation: Neuroprotective and Anti-inflammatory Activity
The following tables summarize quantitative data from studies on various 3,4-dihydro-2H-1,4-benzoxazine derivatives, highlighting their efficacy in neuroprotection and modulation of inflammatory responses in vitro.
Table 1: Neuroprotective Activity of 8-Amino-1,4-benzoxazine Derivatives against Oxidative Stress
| Compound ID | Substituent (Position 3) | Substituent (Position 8) | Neuroprotective Activity (EC50, µM)a | Cytotoxicity (IC50, µM)b | Safety Index (IC50/EC50) |
| 5a | -H | -NH2 | >100 | >100 | - |
| 5e | -CH3 | -NH2 | 15 | >100 | >6.7 |
| 5j | -CH(CH3)2 | -NH2 | 1.2 | >100 | >83.3 |
| 5l | -CH3 | -NH-benzyl | 0.8 | >100 | >125 |
| 5o | -C(CH3)3 | -NH-benzyl | 0.09 | >100 | >1111 |
a Effective concentration for 50% protection of cultured neurons against oxidative stress-mediated degeneration. b Concentration causing 50% reduction in cell viability. Data adapted from a study on 8-amino-1,4-benzoxazine derivatives.[1] The study highlighted that 3-alkyl and 8-benzylamino substituents were crucial for potent neuroprotective activity without significant cytotoxicity.[1]
Table 2: Anti-inflammatory Effects of 2H-1,4-Benzoxazin-3(4H)-one Derivatives in LPS-Stimulated Microglia
| Compound ID | Concentration (µM) | NO Inhibition (%)c | Cell Viability (%)d |
| e2 | 10 | 75.8 ± 3.1 | >95 |
| e16 | 10 | 82.5 ± 2.7 | >95 |
| e20 | 10 | 79.1 ± 3.5 | >95 |
| Resveratrol | 20 | 58.0 ± 2.5 | >95 |
c Percentage inhibition of nitric oxide (NO) production in BV-2 microglial cells stimulated with lipopolysaccharide (LPS).[3] d Viability of BV-2 cells assessed by MTT assay after compound treatment. Data adapted from a study investigating the anti-inflammatory properties of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety.[3]
Key Experimental Protocols
Detailed methodologies for essential in vitro assays are provided below. These protocols serve as a foundation for researchers to adapt to their specific experimental needs.
Protocol 1: Assessment of Neuroprotection against Oxidative Stress
This protocol is designed to evaluate the ability of test compounds to protect neuronal cells from oxidative stress-induced cell death.
1. Cell Culture and Differentiation:
- Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
- For differentiation, seed cells onto collagen-coated plates and culture in a low-serum medium (1% FBS) containing 10 µM retinoic acid for 5-7 days.
2. Induction of Oxidative Stress:
- Pre-treat differentiated SH-SY5Y cells with various concentrations of the 3,4-dihydro-2H-1,4-benzoxazine derivatives for 24 hours.
- Induce oxidative stress by adding a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or H2O2 to the culture medium for an additional 24 hours. A typical concentration is 50-100 µM for 6-OHDA.
3. Measurement of Cell Viability (MTT Assay):
- After the treatment period, remove the culture medium.
- Add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
- Incubate for 3-4 hours at 37°C.
- Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells.
4. Measurement of Intracellular Reactive Oxygen Species (ROS):
- After treatment, wash the cells with phosphate-buffered saline (PBS).
- Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
- Wash the cells again with PBS.
- Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 2: Evaluation of Anti-inflammatory Activity in Microglia
This protocol assesses the ability of compounds to suppress the inflammatory response in microglial cells.
1. Cell Culture:
- Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
2. Lipopolysaccharide (LPS) Stimulation:
- Seed BV-2 cells in 96-well plates.
- Pre-treat the cells with the test compounds for 1 hour.
- Stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response.
3. Measurement of Nitric Oxide (NO) Production (Griess Assay):
- After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant.
- Mix the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm.
- Quantify NO concentration using a sodium nitrite standard curve.
4. Measurement of Pro-inflammatory Cytokines (ELISA):
- Collect the cell culture supernatant after LPS stimulation.
- Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate key experimental processes and biological pathways relevant to the neuroprotective effects of 3,4-dihydro-2H-1,4-benzoxazine derivatives.
Caption: Workflow for assessing the neuroprotective effects of test compounds.
Caption: Inhibition of the NF-κB inflammatory pathway by benzoxazine derivatives.
Caption: Activation of the Nrf2-HO-1 antioxidant pathway by benzoxazine derivatives.[3]
References
- 1. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primescholars.com [primescholars.com]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic Acid in Modern Drug Discovery
For Immediate Release
[City, State] – [Date] – The 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid scaffold is emerging as a privileged structure in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. Its unique three-dimensional structure and synthetic tractability have enabled researchers to develop a diverse range of derivatives with significant biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. These application notes provide an overview of the therapeutic potential of this scaffold, complete with detailed experimental protocols and data to guide researchers in this promising field.
The 1,4-benzoxazine core is a key pharmacophore found in numerous biologically active compounds. The addition of a carboxylic acid at the 2-position provides a crucial handle for synthetic modification, allowing for the introduction of various functional groups to fine-tune the pharmacological profile. This has led to the discovery of potent and selective inhibitors of key cellular targets.
Anticancer Applications
Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated significant anti-proliferative activity against a range of cancer cell lines. One notable area of investigation is the development of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
PI3K/mTOR Dual Inhibition
Certain 4-phenyl-2H-benzo[b][1]oxazin-3(4H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR, key regulators of cell growth and survival.[2]
Quantitative Data:
| Compound | Target | IC50 (nM) | Reference |
| 8d-1 (a 4-phenyl-2H-benzo[b][1]oxazin-3(4H)-one derivative) | PI3Kα | 0.63 | [2] |
Signaling Pathway:
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell proliferation and survival. Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which in turn activates Akt. Akt then modulates a variety of downstream targets, including mTOR, to drive cell growth and inhibit apoptosis. Dual inhibition of PI3K and mTOR by benzoxazine derivatives can effectively shut down this pro-survival pathway.
Anti-proliferative Activity Against Cancer Cell Lines
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives have shown promising anti-proliferative effects against various cancer cell lines.[1]
Quantitative Data:
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 14f | PC-3 | Prostate Cancer | 7.84 | [1] |
| NHDF | Normal Human Dermal Fibroblasts | >20 | [1] | |
| MDA-MB-231 | Breast Cancer | 10.5 | [1] | |
| MIA PaCa-2 | Pancreatic Cancer | 12.3 | [1] | |
| U-87 MG | Glioblastoma | 16.2 | [1] |
Antimicrobial Applications
The 3,4-dihydro-2H-1,4-benzoxazine scaffold has also been explored for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Antibacterial and Antifungal Activity
Derivatives of 2H-benzo[b][1]oxazin-3(4H)-one have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Data:
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
| 4e | E. coli (Gram-negative) | 22 | |
| S. aureus (Gram-positive) | 20 | ||
| B. subtilis (Gram-positive) | 18 |
Experimental Protocols
General Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines
A general synthetic route involves a Buchwald-Hartwig cross-coupling reaction between a substituted bromobenzene and a 1,4-benzoxazine derivative.
Protocol:
-
To a solution of the 1,4-benzoxazine (1.0 equiv.) in toluene, add the substituted bromobenzene (1.2 equiv.), Pd₂(dba)₃ (0.05 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.1 equiv.).
-
Add a base such as Cs₂CO₃ (2.0 equiv.).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon) at 110 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through celite and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,4-dihydro-2H-1,4-benzoxazine.[1]
PI3Kα Enzyme Inhibition Assay
Protocol:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM EGTA.
-
Add 10 µL of the test compound (in various concentrations) to the wells of a 96-well plate.
-
Add 20 µL of a PI3Kα enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate solution containing ATP and PIP₂.
-
Incubate the plate for 60 minutes at 37 °C.
-
Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).
-
Detect the amount of ADP produced using a suitable kinase assay kit (e.g., ADP-Glo™). The luminescence signal is inversely proportional to the activity of the PI3Kα enzyme.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Anti-proliferative Activity
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
Protocol:
-
Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of new drugs targeting a range of diseases. The synthetic accessibility of this core structure, coupled with the diverse biological activities of its derivatives, underscores its importance in modern medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this versatile scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full clinical potential.
References
Application Notes and Protocols for the Synthesis of N-Substituted Benzomorpholine-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-substituted benzomorpholine-2-carboxylic acid derivatives, a scaffold of interest in medicinal chemistry. The synthesis is presented in a three-step sequence: formation of the benzomorpholine-2-carboxylic acid ester core, N-substitution (alkylation or arylation) of the heterocyclic amine, and subsequent hydrolysis to the final carboxylic acid product.
Overall Synthetic Scheme
The general synthetic approach is outlined below, starting from a substituted 2-aminophenol.
Caption: General workflow for the synthesis of N-substituted benzomorpholine-2-carboxylic acid derivatives.
Experimental Protocols
Step 1: Synthesis of Methyl 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate (Benzomorpholine Core)
This protocol describes the synthesis of the benzomorpholine core structure starting from 2-amino-4-bromophenol.
Reaction Scheme:
Materials:
-
2-Amino-4-bromophenol
-
Methyl 2-bromoacrylate
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-4-bromophenol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add methyl 2-bromoacrylate (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
Quantitative Data for Step 1:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-4-bromophenol | Methyl 2-bromoacrylate, K₂CO₃ | DMF | 80 | 12-16 | 65-75 |
Step 2: N-Substitution of the Benzomorpholine Core
This step details the N-alkylation and N-arylation of the synthesized benzomorpholine-2-carboxylate ester.
Reaction Scheme:
Materials:
-
Methyl 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
To a solution of methyl 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography (ethyl acetate/hexane gradient).
Quantitative Data for N-Alkylation:
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate | Iodomethane | NaH | THF | 0 to rt | 4-6 | 80-90 |
| Methyl 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate | Benzyl bromide | NaH | THF | 0 to rt | 4-6 | 75-85 |
Reaction Scheme:
Materials:
-
Methyl 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate
-
Aryl halide (e.g., Bromobenzene, 4-Chlorotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine methyl 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate (1.0 eq), aryl halide (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous toluene and degas the mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (ethyl acetate/hexane gradient).
Quantitative Data for N-Arylation:
| Substrate | Arylating Agent | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate | Bromobenzene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18-24 | 60-70 |
| Methyl 7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate | 4-Chlorotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18-24 | 55-65 |
Step 3: Hydrolysis of the Ester to Carboxylic Acid (Saponification)
This final step describes the conversion of the N-substituted ester to the target carboxylic acid.
Reaction Scheme:
Materials:
-
Methyl 4-substituted-7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the N-substituted benzomorpholine-2-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final N-substituted benzomorpholine-2-carboxylic acid.
Quantitative Data for Hydrolysis:
| Substrate | Base | Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 4-alkyl-7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate | LiOH | THF/H₂O | rt | 2-4 | >90 |
| Methyl 4-aryl-7-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate | LiOH | THF/H₂O | rt | 2-4 | >90 |
Logical Relationships in N-Arylation
The Buchwald-Hartwig amination is a key transformation for forming the C-N bond between the benzomorpholine nitrogen and an aryl group. The catalytic cycle involves several key steps.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
References
Application of Microwave Irradiation in Benzoxazine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazines are a class of thermosetting phenolic resins that have garnered significant attention due to their desirable properties, including near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, and high char yield.[1] The synthesis of benzoxazine monomers traditionally involves the Mannich condensation of a phenol, a primary amine, and formaldehyde, often requiring long reaction times and the use of organic solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations, offering a faster, more efficient, and environmentally friendly route to these versatile monomers.[2][3] This document provides detailed application notes and protocols for the synthesis of benzoxazines using microwave irradiation, including a comparison with conventional heating methods.
Advantages of Microwave-Assisted Benzoxazine Synthesis
Microwave irradiation offers several key advantages over conventional heating for benzoxazine synthesis:
-
Reduced Reaction Times: Microwave heating can dramatically reduce reaction times from several hours or even days to mere minutes.[4][5] This is attributed to the efficient and direct heating of the reaction mixture, bypassing the slower process of thermal conduction from an external heat source.[6]
-
Increased Yields: In many cases, microwave-assisted synthesis leads to higher product yields compared to conventional methods.[7][8] The rapid heating and precise temperature control can minimize the formation of byproducts.
-
Solvent-Free Conditions: Microwave synthesis can often be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing solvent waste and simplifying product purification.[2][9]
-
Improved Purity: The cleaner reaction profiles and reduced side reactions associated with microwave synthesis can lead to products of higher purity, often eliminating the need for extensive purification steps like column chromatography.[9]
-
Enhanced Regioselectivity: Microwave irradiation can influence the regioselectivity of certain reactions, providing access to products or regioisomers that are not obtainable through conventional heating.[9]
Quantitative Data Summary: Microwave vs. Conventional Heating
The following table summarizes the quantitative data from various studies, highlighting the significant improvements in reaction time and yield achieved with microwave-assisted benzoxazine synthesis compared to conventional heating methods.
| Benzoxazine Type/Starting Materials | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzoxazine-2,4-diones from Phthalic Anhydrides and TMSA | Conventional Heating | THF | Reflux | 17 hours | Good | [9] |
| Benzoxazine-2,4-diones from Phthalic Anhydrides and TMSA | Microwave Irradiation | Solvent-free | 120 | 8 minutes | Good | [9] |
| Bio-based Benzoxazine from Magnolol and Furfurylamine | Microwave Irradiation | PEG 600 | - | 5 minutes | 73.5 | [10][11] |
| Guaiacol-derived Benzoxazines | Conventional Heating | - | - | hours | - | [4] |
| Guaiacol-derived Benzoxazines | Microwave Irradiation | Solvent-free | - | 6 minutes | Good | [4] |
| 1-chloromethylbenzotriazole | Conventional Heating | - | Reflux | 6 hours | 68 | [8] |
| 1-chloromethylbenzotriazole | Microwave Irradiation | - | - | 4 min 20 s | 75 | [8] |
| 5-chloromethylbenzotriazole | Conventional Heating | - | Reflux | 2 h 45 min | 72 | [8] |
| 5-chloromethylbenzotriazole | Microwave Irradiation | - | - | 4 min 20 s | 85 | [8] |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Benzoxazines
This protocol provides a general guideline for the synthesis of benzoxazine monomers using a dedicated microwave reactor. The specific quantities of reactants, temperature, and reaction time will need to be optimized for the desired product.
Materials:
-
Phenolic compound
-
Primary amine
-
Paraformaldehyde or Formalin solution
-
Solvent (optional, e.g., toluene, 1,4-dioxane, or a green solvent like PEG)
-
Microwave reactor vials (10 mL or 20 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reactant Preparation: In a microwave reactor vial, combine the phenolic compound (1.0 mmol), the primary amine (1.0 mmol), and paraformaldehyde (2.2 mmol). If a solvent is used, add it to the vial (typically 2-5 mL).
-
Vial Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the desired temperature (e.g., 120-150 °C) and reaction time (e.g., 5-30 minutes). The reaction should be carried out with magnetic stirring.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Work-up and Purification:
-
Solvent-free: If the reaction was performed neat, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with 1 N NaOH solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
With Solvent: If a solvent was used, remove it under reduced pressure. Dissolve the residue in an appropriate organic solvent and follow the washing procedure described above.
-
-
Characterization: The purity and structure of the synthesized benzoxazine can be confirmed by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Example Protocol: Microwave-Assisted Synthesis of Benzoxazine-2,4-diones[9]
Materials:
-
Phthalic anhydride derivative (1.0 mmol)
-
Trimethylsilyl azide (TMSA) (1.0 mmol)
-
Diethyl ether
-
10 mL microwave reactor vessel
Procedure:
-
To a 10 mL microwave reactor vessel, add the phthalic anhydride derivative (1.0 mmol) and trimethylsilyl azide (1.0 mmol).
-
Place the vessel in the microwave reactor and heat at 120°C for 8 minutes.
-
After cooling to room temperature, wash the solid product with diethyl ether (2 x 3 mL) to obtain the pure benzoxazine-2,4-dione.
Visualizations
Experimental Workflow for Microwave-Assisted Benzoxazine Synthesis
Caption: A streamlined workflow for the synthesis of benzoxazine monomers using microwave irradiation.
Proposed Mechanism for Benzoxazine Ring Formation
The synthesis of benzoxazines proceeds through a Mannich-type condensation reaction. The proposed mechanism involves the formation of an aminomethylol intermediate from the amine and formaldehyde, which then reacts with the phenol to form a hydroxybenzylamine. Subsequent intramolecular cyclization with another equivalent of formaldehyde leads to the formation of the benzoxazine ring.
Caption: A simplified representation of the Mannich condensation mechanism for benzoxazine synthesis.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of benzoxazine monomers. The dramatic reduction in reaction times, coupled with increased yields and the potential for solvent-free conditions, makes it an attractive methodology for researchers in academia and industry. The protocols and data presented here provide a solid foundation for the adoption and optimization of this efficient and green synthetic approach.
References
- 1. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Flame Retardant Bio-Based Benzoxazine Resins [techscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. youtube.com [youtube.com]
- 8. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Workflow Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of a 2-aminophenol with an appropriate three-carbon electrophile to form the corresponding ethyl ester. The second step is the hydrolysis of the ester to yield the final carboxylic acid product.
Caption: General two-step synthesis workflow.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
This protocol is adapted from literature procedures for the synthesis of similar benzoxazine derivatives.[1]
Materials:
-
2-Aminophenol
-
Ethyl 2,3-dibromopropanoate
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetone or other suitable solvent
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-aminophenol (1 equivalent) in acetone, add potassium carbonate (2-3 equivalents).
-
Add ethyl 2,3-dibromopropanoate (1-1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
This is a general procedure for ester hydrolysis.
Materials:
-
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) (e.g., 1M or 2M)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl ester (1 equivalent) in a mixture of methanol or THF and water.
-
Add a solution of NaOH or LiOH (2-5 equivalents) in water.
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
Optimization of Reaction Conditions
The yield and purity of the final product can be significantly influenced by the choice of reagents and reaction parameters.
Table 1: Optimization of Ester Synthesis Conditions
| Parameter | Variation | Expected Outcome/Considerations |
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ is a common and effective base. Cs₂CO₃ may improve yields but is more expensive. NaH is a stronger base and requires anhydrous conditions. |
| Solvent | Acetone, Acetonitrile, DMF | Acetone is a good starting point. Acetonitrile and DMF can be used for less reactive substrates but require higher temperatures for removal. |
| Temperature | Room Temperature to Reflux | Refluxing is generally required to drive the reaction to completion. |
| Equivalents of Electrophile | 1.0 to 1.5 | A slight excess of ethyl 2,3-dibromopropanoate can help ensure complete consumption of the 2-aminophenol. |
Table 2: Optimization of Hydrolysis Conditions
| Parameter | Variation | Expected Outcome/Considerations |
| Base | NaOH, LiOH, KOH | LiOH is often preferred for sterically hindered esters or when milder conditions are required. |
| Solvent System | THF/H₂O, Methanol/H₂O, Ethanol/H₂O | THF/H₂O is a common choice for its ability to dissolve a wide range of organic compounds. |
| Temperature | Room Temperature to 50 °C | Higher temperatures can accelerate the reaction but may also lead to side reactions like decarboxylation. |
| Base Equivalents | 2 to 10 | A larger excess of base can speed up the reaction but may require more acid for neutralization. |
Troubleshooting Guide
Caption: Common troubleshooting pathways.
Frequently Asked Questions (FAQs)
Q1: My ester synthesis reaction is very slow and gives a low yield. What can I do?
A1:
-
Increase Temperature: Ensure the reaction is refluxing properly.
-
Change the Base: Consider using a stronger base like cesium carbonate or sodium hydride (ensure anhydrous conditions).
-
Change the Solvent: Switching to a higher-boiling polar aprotic solvent like DMF might improve the reaction rate, but be mindful of purification challenges.
-
Check Reagent Quality: Ensure that your 2-aminophenol and ethyl 2,3-dibromopropanoate are of high purity.
Q2: The hydrolysis of my ester is incomplete, even after prolonged reaction time. What should I try?
A2:
-
Increase Base Concentration: Use a higher concentration of NaOH or LiOH, or increase the number of equivalents.
-
Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C). Monitor carefully to avoid potential degradation.
-
Use a Co-solvent: Ensure that the ester is fully dissolved. A mixture of THF and water is often effective at solvating both the ester and the hydroxide salt.
-
Switch the Base: If using NaOH, try LiOH, as it can be more effective for hindered esters.
Q3: I am observing multiple spots on my TLC plate after the hydrolysis and workup. What are the likely side products?
A3:
-
Unreacted Ester: The most common "impurity" is the starting material. This indicates incomplete hydrolysis.
-
Decarboxylated Product: If the hydrolysis was performed at a high temperature for an extended period, you might see the product of decarboxylation (3,4-dihydro-2H-1,4-benzoxazine).
-
Products of Ring Opening: Under harsh basic conditions, though less common, the benzoxazine ring could potentially undergo cleavage.
Q4: How can I effectively purify the final carboxylic acid?
A4:
-
Acid-Base Extraction: After acidification, ensure you extract thoroughly with an organic solvent like ethyl acetate. Washing the organic layer with brine can help break emulsions.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).
-
Column Chromatography: While less common for final purification of a carboxylic acid due to potential streaking on silica gel, it can be used. A mobile phase containing a small amount of acetic acid can help to mitigate this issue.
Q5: Can I perform a one-pot synthesis of the carboxylic acid from 2-aminophenol?
A5: A one-pot synthesis is challenging due to the incompatibility of the reaction conditions. The cyclization step typically requires a non-aqueous base and solvent, while the hydrolysis requires an aqueous base. A sequential two-step process with isolation of the intermediate ester is generally more reliable and leads to a purer final product.
References
Technical Support Center: Purification of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid from reaction byproducts.
Purification Workflow Overview
The general workflow for purifying this compound involves an initial extraction to separate the acidic product from neutral and basic impurities, followed by further purification using chromatography and/or recrystallization. The selection of specific methods will depend on the nature and quantity of the impurities present in the crude reaction mixture.
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: Common byproducts can include unreacted starting materials (e.g., 2-aminophenol derivatives), dimers, or oligomers formed through side reactions.[1] The specific byproducts will depend on the synthetic route employed. It is crucial to characterize the crude mixture by techniques like TLC, LC-MS, or NMR to identify the main impurities before selecting a purification strategy.
Q2: How do I perform an effective acid-base extraction for this compound?
A2: An acid-base extraction is a primary and highly effective step to separate the acidic product from neutral and basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[2] The carboxylic acid will be deprotonated to its more water-soluble carboxylate salt and move to the aqueous layer. Stronger bases like sodium hydroxide (NaOH) can also be used, but may risk hydrolysis of other functional groups if present.
-
Separation: Separate the aqueous layer. The organic layer contains neutral and basic impurities and can be further analyzed or discarded.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Q3: My compound is still impure after extraction. What is the next step?
A3: If impurities are still present, column chromatography or recrystallization are recommended.
Troubleshooting Guides
Issue 1: Low recovery after acid-base extraction.
| Possible Cause | Solution |
| Incomplete extraction from the organic layer. | Perform multiple extractions (2-3 times) with the basic aqueous solution to ensure all the carboxylic acid is transferred to the aqueous phase. |
| Product is somewhat soluble in the acidic aqueous phase. | After acidification, if a precipitate does not form or is minimal, extract the aqueous layer with an organic solvent like ethyl acetate to recover the dissolved product. |
| Precipitate is too fine and passes through the filter paper. | Use a finer porosity filter paper or a Buchner funnel with a celite pad. |
Issue 2: Difficulty with Column Chromatography.
| Problem | Possible Cause | Solution |
| Streaking or tailing of the product spot on TLC. | Carboxylic acids can interact strongly with the acidic silica gel, causing streaking.[3] | Add a small amount of acetic acid or formic acid (0.5-1%) to the eluent to suppress the ionization of the carboxylic acid and improve the spot shape.[3] |
| Product does not move from the baseline on the TLC plate. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A common solvent system is a mixture of hexane and ethyl acetate. If the compound is very polar, a system of dichloromethane and methanol can be effective.[4] |
| Poor separation of the product from a close-running impurity. | The chosen solvent system has insufficient selectivity. | Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. The ideal Rf value for the product should be around 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: Problems with Recrystallization.
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not supersaturated, the product is too soluble in the chosen solvent, or the presence of impurities is inhibiting crystallization. | Concentrate the solution by evaporating some of the solvent. Try adding a non-polar "anti-solvent" dropwise until the solution becomes cloudy, then heat until it is clear again and allow it to cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Product oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the cooling is too rapid. | Use a lower-boiling point solvent. Ensure the product is sufficiently pure before attempting recrystallization, as impurities can lower the melting point and promote oiling out. |
| Low recovery of crystals. | The product is too soluble in the recrystallization solvent, even at low temperatures. | Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.[5] |
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system by testing the solubility of the crude product in small amounts of different solvents. Good solvents for carboxylic acids can include ethanol, methanol, water, or mixtures like ethanol/water.[5]
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
The following table provides typical (estimated) yield and purity data that can be expected at different stages of the purification process. Actual results may vary depending on the reaction scale and the nature of the impurities.
| Purification Step | Typical Yield Range (%) | Typical Purity Range (%) | Common Impurities Removed |
| Crude Product | - | 40 - 80 | Starting materials, dimers, oligomers, reaction side-products |
| After Acid-Base Extraction | 70 - 90 | 85 - 95 | Neutral and basic impurities, unreacted 2-aminophenol |
| After Column Chromatography | 60 - 85 | > 95 | Structurally similar byproducts, polar impurities |
| After Recrystallization | 50 - 80 | > 98 | Minor impurities, regioisomers |
Mandatory Visualization
Caption: Logical relationships in troubleshooting the purification of this compound.
References
Technical Support Center: Troubleshooting Low Yield in Benzoxazine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address common challenges encountered during benzoxazine synthesis, with a primary focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in my benzoxazine synthesis?
Low yield in benzoxazine synthesis typically stems from several key factors. These include the occurrence of side reactions, suboptimal reaction conditions (such as temperature, solvent, and pH), the purity of the starting materials, and the inherent reactivity of the chosen phenol and amine.[1][2][3] Depending on the reagents, solvent, and procedure, benzoxazine synthesis yields can range from 70% to over 90%.[2][4]
Q2: What are the most common side reactions, and how can they be minimized?
A prevalent side reaction, especially when using diamines, is the formation of hyperbranched triazine structures, which can lead to gelation of the reaction mixture and a significant decrease in the desired product's yield.[5][6] Another issue, particularly with monofunctional benzoxazines, is the formation of stable cyclic oligomers that can terminate the polymerization process.[3]
To minimize these side reactions:
-
Solvent Selection: Using a mixed solvent system, such as toluene/isopropanol or toluene/ethanol (e.g., in a 2:1 volume ratio), can help prevent the formation of triazine structures.[6][7]
-
Reactant Stoichiometry: Using a slight excess of paraformaldehyde (e.g., 10%) and adding it gradually after the other reactants have completely dissolved can help avoid the formation of compounds with a Mannich bridge.[4]
-
Catalyst Introduction: For monofunctional monomers prone to oligomerization, introducing a catalyst like a Lewis acid (e.g., FeCl₃, AlCl₃) can promote the desired ring-opening polymerization over competing side reactions.[3]
Q3: How does the choice of solvent impact the reaction yield?
The solvent plays a critical role in benzoxazine synthesis. The ideal solvent should effectively dissolve all reactants while minimizing side reactions.
-
Ethers: Dioxane and tetrahydrofuran (THF) are commonly used.[8]
-
Aromatic/Alcohol Mixtures: As mentioned, mixtures like toluene/isopropanol are effective in preventing unwanted triazine formation due to the affinity of hydroxyl groups to the alcohol, which increases general solvation.[6]
-
High-Boiling Point Solvents: For reactants with high melting points, a solvent like DMF may be necessary to ensure good solubility.[9]
-
Solvent-Free Synthesis: In some cases, the reaction can be carried out without a solvent, particularly if the reactant mixture is a liquid or in a molten state at the reaction temperature.[2][10] This approach can be more environmentally friendly.
Q4: How important is pH control for achieving high yield?
The pH of the reaction medium is a critical controlling factor, especially when using weak amines (pKa < 7).[1] Traditional synthesis conditions may be inappropriate for these reactants. A strongly acidic condition is often necessary for the synthesis of benzoxazines from very weak amines (pKa < 3), and adjusting the pH to be acidic can lead to a dramatic increase in the yield of the benzoxazine ring.[1]
Q5: My crude product is impure. What purification methods can improve the final yield and quality?
Impurities, such as unreacted starting materials or oligomers, can negatively affect the properties of the final polybenzoxazine.[3][11] Proper purification is crucial. Common methods include:
-
Washing: Washing the crude product with cold water can partially remove unreacted phenol.[11]
-
Column Chromatography: This is an effective method for separating the desired monomer from side products and unreacted starting materials.[11]
-
Recrystallization: Recrystallizing the product from a suitable solvent can yield high-purity, crystalline benzoxazine monomers.[3][11]
In some advanced reactor designs, such as a continuous high-shear reactor (CHSR), it is possible to obtain a high-purity product that eliminates the need for post-synthesis purification.[12]
Q6: Can the molecular structure of the starting phenol and amine affect the reaction yield?
Yes, the molecular design flexibility is a key feature of benzoxazines, but the structure of the precursors significantly influences the reaction outcome.[2]
-
Amine Basicity: The basicity of the amine is crucial. Weakly basic amines (pKa < 7) often require specific, acidic conditions to achieve high yields.[1]
-
Steric Hindrance: Bulky substituents on the phenol or amine, such as a hydrogenated phenanthrene ring, can create steric hindrance, potentially requiring higher polymerization temperatures.[9]
-
Functionality: Using difunctional precursors like bisphenols or diamines allows for the creation of di-benzoxazine monomers, which can overcome some issues associated with monofunctional monomers.[2][13]
Quantitative Data on Benzoxazine Synthesis Conditions
The following table summarizes various reaction conditions and their reported yields to provide a comparative overview.
| Phenol Derivative | Amine Derivative | Solvent | Temperature (°C) | Time | Yield (%) |
| Phenol | 3,3′-dichloro-4,4′-diaminodiphenylmethane | Toluene/Isopropanol | 80–90 | 8 h | 90–95 |
| Magnolol | Furfurylamine | Poly(ethylene glycol) (PEG 600) | N/A (Microwave) | 5 min | 73.5 |
| General | General | Various | N/A | N/A | 70–90 |
| Bisphenol-A | Aniline | N/A | N/A | N/A | ~79 |
Experimental Protocols
Protocol 1: General Synthesis of a Benzoxazine Monomer via Mannich Condensation
This protocol describes a typical solution-based synthesis method.
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenolic compound (1 molar equivalent) and the primary amine (1 molar equivalent for monofunctional phenols, 2 for diphenols) in a suitable solvent (e.g., a 2:1 mixture of toluene and isopropanol).[6][7]
-
Heating: Heat the mixture to 60 °C to ensure complete dissolution of the solid reagents.[4]
-
Paraformaldehyde Addition: Once the reactants are fully dissolved, add paraformaldehyde (2 molar equivalents for monofunctional phenols, 4 for diphenols) to the solution. A 10% excess of paraformaldehyde may be used to minimize side reactions.[4]
-
Reaction: Increase the temperature to 80–90 °C and allow the reaction to proceed for 8 hours under stirring.[4]
-
Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting product in a vacuum oven at 90 °C for at least 6 hours to remove any residual solvent. The crude benzoxazine monomer is then ready for purification or direct use.[4]
Protocol 2: Purification by Recrystallization
This protocol is for purifying the crude benzoxazine monomer.
-
Dissolution: Dissolve the crude benzoxazine product in a minimum amount of a suitable hot solvent. The choice of solvent depends on the monomer's solubility.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of the solvent. The purity can be confirmed using techniques like NMR or DSC.[3][11]
Visual Guides
Troubleshooting Workflow for Low Benzoxazine Yield
The following diagram outlines a logical workflow for diagnosing and resolving issues related to low reaction yield.
Caption: A step-by-step guide to troubleshooting low benzoxazine yield.
General Benzoxazine Synthesis Pathway (Mannich Condensation)
This diagram illustrates the key steps in the formation of a benzoxazine monomer and a potential side reaction pathway.
Caption: The Mannich condensation pathway for benzoxazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Disclaimer: Due to the limited availability of specific stability and degradation data for 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, this document provides guidance based on the known chemical properties of the benzoxazine ring system, carboxylic acids, and data from structurally related compounds. The degradation pathways and quantitative data presented are illustrative and should be confirmed by experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Protect from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is advisable.
Q2: What solvents are suitable for dissolving this compound?
A2: Based on its structure, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol. Solubility in aqueous solutions may be pH-dependent due to the carboxylic acid group.
Q3: Is this compound sensitive to light?
A3: Many heterocyclic compounds, including those with a benzoxazine core like levofloxacin, exhibit photosensitivity.[1][2] It is therefore recommended to handle this compound in a laboratory with minimized light exposure and to store solutions in amber vials or containers wrapped in aluminum foil.
Q4: Are there any known incompatibilities with other common laboratory reagents?
A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the benzoxazine ring and the carboxylic acid functional group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram after short-term storage of a solution. | Degradation of the compound. | Prepare fresh solutions before use. Store stock solutions at low temperatures (-20°C or below) and for short durations. Ensure the solvent is of high purity and free of contaminants. |
| Loss of compound potency or concentration over time. | Instability under experimental conditions (e.g., temperature, pH). | Evaluate the stability of the compound under your specific experimental conditions by running time-course experiments. Adjust pH and temperature as needed to minimize degradation. |
| Discoloration of the solid compound or solution. | Oxidation or photodecomposition. | Store the compound and its solutions protected from light and air. Consider purging solutions with an inert gas (e.g., nitrogen or argon). |
| Inconsistent analytical results between experiments. | Variable degradation due to inconsistent handling or storage. | Standardize sample handling and storage procedures. Ensure all researchers are following the same protocol for solution preparation and storage. |
Proposed Degradation Pathways
The following are plausible degradation pathways for this compound under various stress conditions.
Hydrolytic Degradation
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether linkage of the oxazine ring may be susceptible to cleavage, leading to the formation of a ring-opened product.
-
Base-Catalyzed Hydrolysis: In the presence of a strong base, the lactam-like structure could be hydrolyzed, although this is less likely for the dihydro-benzoxazine ring compared to a benzoxazinone. Ring opening of the ether linkage is also a possibility.
Oxidative Degradation
Oxidation is a likely degradation pathway, potentially leading to the formation of N-oxides, similar to what is observed with levofloxacin.[1][2] The benzylic position adjacent to the nitrogen atom could also be susceptible to oxidation.
Thermal Degradation
At elevated temperatures, thermal degradation may occur. A potential pathway is the decarboxylation of the carboxylic acid group to yield 3,4-dihydro-2H-1,4-benzoxazine.[3][4][5][6][7] Further degradation of the benzoxazine ring can occur at higher temperatures.[8][9][10][11][12]
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce degradation. Similar to other fluoroquinolones with a benzoxazine-like structure, photolytic degradation could lead to various products, including N-oxides.[1][2][13]
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Product(s) | Plausible Mechanism |
| Acidic Hydrolysis | 2-((2-hydroxyethyl)amino)benzoic acid | Ring-opening of the oxazine ring |
| Basic Hydrolysis | Ring-opened products | Cleavage of the ether or C-N bond |
| Oxidation | This compound N-oxide | Oxidation of the nitrogen atom |
| Thermal Stress | 3,4-dihydro-2H-1,4-benzoxazine | Decarboxylation |
| Photolytic Stress | N-oxides and other complex photoproducts | Photochemical reactions |
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate at 60°C for specified time points.
-
Withdraw aliquots, cool, and neutralize with 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for specified time points.
-
Withdraw aliquots and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C).
-
At specified time points, withdraw a sample, allow it to cool, and prepare a solution in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a transparent container to a light source that provides both visible and UV light, following ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light under the same temperature conditions.
-
After the exposure period, dilute the samples with the mobile phase for analysis.
-
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reversed-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to aid in structure elucidation.
Visualizations
Caption: Proposed degradation pathways under different stress conditions.
Caption: A logical workflow for troubleshooting stability-related issues.
Caption: A general experimental workflow for a forced degradation study.
References
- 1. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Decarboxylation [organic-chemistry.org]
- 8. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine,10.1039/C5RA00350D – 960化工网 [m.chem960.com]
- 12. [PDF] Chapter 14 – Thermal Degradation Mechanisms of Polybenzoxazines | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of Benzoxazine Enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of benzoxazine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of benzoxazine enantiomers?
A: The primary challenges in separating benzoxazine enantiomers stem from their structural similarities. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult without a chiral selector.[1][2] Key challenges include:
-
Finding a suitable Chiral Stationary Phase (CSP): The success of chiral separation is highly dependent on the choice of CSP, as it must provide selective interactions with the enantiomers.[3][4]
-
Method Development Time: Developing a robust separation method can be time-consuming and resource-intensive, often requiring the screening of multiple columns and mobile phases.[5][6]
-
Poor Resolution: Achieving baseline separation between enantiomer peaks can be difficult.
-
Peak Tailing: Asymmetrical peak shapes can complicate quantification.
-
Low Sensitivity: For trace-level analysis, achieving adequate sensitivity can be a hurdle.
Q2: Which chromatographic techniques are most effective for separating benzoxazine enantiomers?
A: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used and effective techniques for chiral separations.[5][7]
-
HPLC with Chiral Stationary Phases (CSPs): This is the most common approach, where the enantiomers are passed through a column containing a chiral selector.[1][7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile.[8]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption.[6][9] It uses supercritical CO2 as the main mobile phase component.[9][10]
Q3: How do I select the right chiral stationary phase (CSP) for my benzoxazine analog?
A: There is no universal CSP for all chiral separations.[9] A systematic screening approach is the most effective way to identify a suitable CSP.[8]
-
Start with Polysaccharide-based Columns: Columns with cellulose and amylose derivatives (e.g., Chiralpak® IA, IB, IC, ID, IE, IF or Lux® Cellulose-1, Amylose-1) are a good starting point as they are known to separate a wide range of chiral compounds.[8][10]
-
Consider the Analyte's Properties: The functional groups on your benzoxazine molecule will influence its interaction with the CSP. For basic compounds, adding a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[7][11] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[7]
-
Review Application Notes and Literature: Search for published separations of compounds with similar structures to your benzoxazine analog.
Q4: What is the role of the mobile phase in chiral separations?
A: The mobile phase composition significantly impacts selectivity and resolution.[12]
-
Normal-Phase HPLC: Typically uses mixtures of a non-polar solvent like n-hexane with a polar alcohol such as isopropanol or ethanol.[7]
-
Reversed-Phase HPLC: Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This is often preferred for its compatibility with mass spectrometry and reduced use of organic solvents.[13]
-
SFC: The mobile phase consists of supercritical CO2 and an organic modifier (co-solvent) like methanol, ethanol, or isopropanol.[6]
-
Additives: Small amounts of acidic or basic additives can dramatically improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[7]
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives).[12] |
| Incorrect Mobile Phase Composition | 1. Adjust Modifier Percentage: Systematically vary the percentage of the alcohol (e.g., isopropanol, ethanol) in the mobile phase. 2. Try Different Modifiers: Switch between different alcohols (e.g., from isopropanol to ethanol) as this can alter selectivity.[6] 3. Change Mobile Phase Mode: If using normal-phase, consider trying reversed-phase or polar organic mode, and vice-versa.[12] |
| Suboptimal Temperature | Vary the column temperature. Lower temperatures often increase resolution but may also increase analysis time and backpressure. Conversely, higher temperatures can sometimes improve or even reverse the elution order.[12] |
| Flow Rate Too High | Decrease the flow rate. Lower flow rates can lead to better peak efficiency and improved resolution, although at the cost of longer run times.[14] |
Problem 2: Peak Tailing or Asymmetry
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Silica Support | Add a small amount of an appropriate additive to the mobile phase. For basic benzoxazines, add 0.1% diethylamine (DEA) or another amine. For acidic benzoxazines, add 0.1% trifluoroacetic acid (TFA) or formic acid.[7] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Degradation | 1. Flush the Column: Follow the manufacturer's instructions for column washing and regeneration.[13] 2. Replace the Column: If performance does not improve after cleaning, the column may be permanently damaged. |
| Extracolumn Dead Volume | Ensure all fittings and tubing are properly connected and minimize the length of tubing between the injector, column, and detector. |
Problem 3: Long Analysis Time
| Possible Cause | Troubleshooting Step |
| High Retention | 1. Increase Mobile Phase Strength: In normal-phase, increase the percentage of the alcohol modifier. In reversed-phase, increase the percentage of the organic solvent. In SFC, increase the modifier percentage or the back pressure.[6] 2. Increase Flow Rate: This will decrease retention times but may also reduce resolution. A balance must be found.[14] |
| Using HPLC instead of SFC | If available, consider switching to Supercritical Fluid Chromatography (SFC). SFC can often provide significantly faster separations than HPLC for chiral compounds.[9] |
Quantitative Data Summary
The following table summarizes typical starting conditions for chiral method development for benzoxazine-like compounds on polysaccharide-based CSPs.
| Parameter | HPLC (Normal Phase) | SFC |
| Columns | Chiralpak® IA, IB, IC, ID; Lux® Cellulose-1, Amylose-1 | Chiralpak® IA, IB, IC, ID; Lux® Cellulose-1, Amylose-1 |
| Mobile Phase | n-Hexane/Ethanol or n-Hexane/Isopropanol (e.g., 90:10 v/v) | CO2/Methanol or CO2/Ethanol (e.g., 80:20 v/v) |
| Additives | For basic analytes: 0.1% Diethylamine (DEA) For acidic analytes: 0.1% Trifluoroacetic Acid (TFA) | For basic analytes: 0.1% Diethylamine (DEA) For acidic analytes: 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |
| Temperature | 20 - 40 °C | 35 - 40 °C |
| Back Pressure | N/A | 100 - 150 bar |
Experimental Protocols
General Protocol for Chiral Method Screening by HPLC/SFC
This protocol outlines a systematic approach to developing a chiral separation method.
-
Sample Preparation:
-
Dissolve the racemic benzoxazine sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5 - 1.0 mg/mL.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Initial Screening:
-
Select a set of 4-6 chiral columns, including both amylose and cellulose-based phases (e.g., Chiralpak IA, IB, IC and ID).
-
For HPLC, screen with two primary mobile phases: n-Hexane/Isopropanol (90/10) and n-Hexane/Ethanol (90/10).[7]
-
For SFC, screen with CO2 and three different modifiers: Methanol, Ethanol, and Isopropanol, typically starting at a 20% modifier concentration.[6]
-
If the analyte is basic or acidic, add 0.1% of the appropriate additive (DEA or TFA) to the modifier.
-
Run a fast gradient or isocratic elution for each column/mobile phase combination to quickly identify promising conditions.
-
-
Method Optimization:
-
Select the column and mobile phase combination that shows the best initial separation (selectivity).
-
Optimize the separation by adjusting the mobile phase composition. Vary the ratio of the main solvent and the modifier in small increments (e.g., 95/5, 90/10, 85/15).
-
Optimize the column temperature to improve resolution and peak shape.
-
Adjust the flow rate to find the best balance between resolution and analysis time.[14]
-
-
System Suitability:
-
Once the final method is established, perform system suitability tests by injecting a standard solution multiple times.
-
Calculate parameters such as resolution (Rs > 1.5 is typically desired), theoretical plates, and tailing factor to ensure the method is robust and reproducible.[11]
-
Visualizations
Caption: A typical workflow for developing a chiral separation method.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Enantioselective drug analysis: problems and resolutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. fagg.be [fagg.be]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 11. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Issues of Benzoxazine Derivatives in Biological Assays
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with benzoxazine derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: My benzoxazine derivative won't dissolve in my aqueous assay buffer. What should I do first?
A1: Poor aqueous solubility is a common characteristic of benzoxazine derivatives due to their often rigid and hydrophobic core structure.[1] The first step is to determine the compound's intrinsic solubility to establish a baseline. Following this, a systematic approach to solubility enhancement can be undertaken. Initial strategies to consider include:
-
Co-solvents : The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][2] It is crucial to keep the final concentration of the co-solvent as low as possible (typically <0.5% for DMSO in cell-based assays) to avoid solvent-induced artifacts or cytotoxicity.[2][3]
-
pH Modification : Assess the pKa of your compound. If it has ionizable groups, adjusting the pH of the solution can significantly increase solubility. For basic benzoxazines, lowering the pH will lead to the formation of a more soluble salt.[1][2] The pH of the final solution should ideally be at least 2 pH units away from the pKa of the compound to maintain the more soluble ionized form.[1]
-
Decrease Final Concentration : Your target concentration may exceed the compound's aqueous solubility limit. Try lowering the final working concentration in your assay.[2]
Q2: I'm observing precipitation of my compound in the cell culture medium after diluting my DMSO stock. What is the likely cause and how can I fix it?
A2: Precipitation in cell culture media is a common issue with hydrophobic compounds.[3] This can occur if the final concentration of the compound exceeds its solubility limit in the medium, especially when diluting a concentrated DMSO stock. The presence of salts, proteins, and other components in the media can further influence solubility. Here are some solutions:
-
Optimize Co-solvent Concentration : While keeping the co-solvent concentration low is important, a slightly higher, yet tolerated, final concentration might be necessary to maintain solubility. It is essential to perform a vehicle control to assess the impact on your specific cell line.[2]
-
Employ a Different Solubilization Strategy : If optimizing the co-solvent is insufficient, consider more advanced techniques like cyclodextrin complexation or creating a solid dispersion.[1][2][3]
-
Sonication : In some cases, sonication can help to reduce aggregation and increase the dispersion rate of your compound.[4]
Q3: What are some advanced formulation strategies for highly insoluble benzoxazine derivatives?
A3: For particularly challenging compounds, several advanced formulation strategies can be employed to improve solubility and bioavailability:
-
Cyclodextrin Complexation : Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like benzoxazines, within their cavity, thereby increasing their aqueous solubility.[1][2]
-
Solid Dispersions : This involves dispersing the drug in a hydrophilic carrier matrix (e.g., PVP K30, PEG 6000) at the molecular level. This can lead to the formation of a high-energy amorphous state, which has a higher dissolution rate compared to the crystalline form.[1][2]
-
Prodrug Approach : This involves chemically modifying the benzoxazine derivative to create a more soluble prodrug. The prodrug is then converted to the active compound in vivo through chemical or enzymatic cleavage.[5][6]
-
Particle Size Reduction : Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.[1][7]
Troubleshooting Guides
Issue: Compound Precipitates Out of Solution Upon Addition to Aqueous Buffer
This guide provides a step-by-step workflow to diagnose and resolve compound precipitation in your biological assay.
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Data Summary
The following tables provide an illustrative comparison of different solubility enhancement techniques. The actual improvement will vary depending on the specific benzoxazine derivative and experimental conditions.
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Fold Increase in Solubility (Approx.) | Advantages | Disadvantages |
| Co-solvents (e.g., 5% DMSO) | 2 - 10 | Simple to implement, widely used. | Potential for solvent toxicity/artifacts in assays. |
| pH Adjustment | 10 - 100 (for ionizable compounds) | Highly effective for ionizable compounds. | Only applicable to ionizable compounds, potential for compound instability at certain pHs. |
| Cyclodextrin Complexation | 10 - 500 | Significant solubility enhancement, can improve stability. | May alter compound-target interactions, requires formulation development. |
| Solid Dispersion | 50 - 1000 | Drastic improvement in dissolution rate and solubility. | Requires specialized equipment and formulation expertise. |
| Prodrug Approach | 10 - >1000 | Can fundamentally solve solubility issues, potential for improved pharmacokinetics. | Requires chemical synthesis, may alter pharmacology.[5] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This protocol outlines the use of co-solvents to improve the solubility of a benzoxazine derivative.
Caption: Workflow for co-solvent optimization.
Methodology:
-
Prepare a 10 mM stock solution of the benzoxazine derivative in 100% DMSO.[3]
-
Prepare your assay buffer containing different percentages of a co-solvent (e.g., DMSO, ethanol, or PEG-400). It is crucial to determine the maximum tolerable co-solvent concentration for your specific assay.[3]
-
Add the stock solution to each buffer to achieve a target concentration that is initially problematic.
-
Incubate the solutions under your standard assay conditions (e.g., 1 hour at 37°C).
-
Visually inspect for any signs of precipitation (cloudiness, crystals). For a more quantitative measure, you can measure the absorbance of your solutions at a wavelength where the compound does not absorb (e.g., 600-650 nm) before and after incubation; an increase in absorbance suggests precipitation.[2]
-
Select the lowest co-solvent concentration that keeps the compound fully dissolved for the duration of your assay.
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol provides a method for enhancing solubility through complexation with cyclodextrins.
Caption: Mechanism of cyclodextrin complexation.
Methodology:
-
Phase Solubility Study : Prepare solutions of different cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD)) at various concentrations in your assay buffer.[3]
-
Add an excess amount of the solid benzoxazine derivative to each cyclodextrin solution.
-
Equilibrate the samples by shaking for 24-48 hours at a controlled temperature.[3]
-
Filter the samples (e.g., using a 0.22 µm filter) to remove the undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).[3]
-
Plot the concentration of the dissolved benzoxazine derivative against the concentration of the cyclodextrin to determine the optimal cyclodextrin type and concentration for your experiments.
Protocol 3: Preparation of a Solid Dispersion
This protocol is a general guideline for preparing a solid dispersion to enhance the solubility of a benzoxazine derivative.
Methodology:
-
Selection of Carrier : Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or a Polyethylene glycol (PEG 6000).[1]
-
Dissolution : Dissolve the benzoxazine compound and the carrier in a suitable organic solvent (e.g., methanol, acetone) to obtain a clear solution.[1]
-
Solvent Evaporation : Remove the solvent using a rotary evaporator. The resulting solid film is the solid dispersion.[1]
-
Drying and Sizing : Further dry the solid dispersion under vacuum to remove any residual solvent. The resulting solid can then be ground or milled to a fine powder.
This solid dispersion can then be used for your biological assays, where it is expected to dissolve more readily in aqueous media compared to the crystalline compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
minimizing impurities during the synthesis of polybenzoxazines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of polybenzoxazines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of benzoxazine monomers and their subsequent polymerization.
Issue 1: Low Yield of Benzoxazine Monomer
| Question | Answer |
| What are the common causes of low monomer yield? | Low yields can result from several factors including incomplete reaction, stoichiometry imbalance due to the evaporation of raw materials, or the formation of side products like hyperbranched triazine chains.[1][2] The choice of solvent can also significantly impact the yield.[1] |
| How can I improve the monomer yield? | Ensure precise stoichiometric control of reactants (phenol, amine, and formaldehyde).[2] Optimize the reaction solvent; for some diamine-based benzoxazines, a toluene/ethanol mixture has been shown to provide better yields than toluene alone.[1] The reaction temperature and time should also be optimized; for example, a synthesis might be carried out at 80–90 °C for 8 hours.[1] |
| Does the purity of starting materials matter? | Yes, using high-purity starting materials is crucial. Impurities in the phenol, amine, or formaldehyde can lead to unwanted side reactions and the formation of colored byproducts, reducing the overall yield of the desired benzoxazine monomer. |
Issue 2: Presence of Impurities in the Synthesized Monomer
| Question | Answer |
| What are common impurities found in crude benzoxazine monomers? | Impurities can include unreacted starting materials (phenol, amine), oligomeric species, and byproducts from side reactions such as the formation of poly(Mannich bases).[2] If purification is not thorough, residual solvent may also be present.[3] |
| How can I effectively purify the benzoxazine monomer? | Several methods can be employed for purification. Washing the crude product with a dilute sodium hydroxide (NaOH) solution followed by distilled water is a common first step to remove unreacted phenolic compounds.[4][5] For higher purity, column chromatography and recrystallization are highly effective.[6] Drying the purified monomer in a vacuum oven helps to remove any residual solvent.[1] |
| How do I confirm the purity of my monomer? | The purity of the benzoxazine monomer can be confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for structural confirmation and identifying impurities.[6] Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify characteristic functional groups of the benzoxazine ring. Differential Scanning Calorimetry (DSC) can show a sharp melting point for a pure crystalline monomer.[6] |
Issue 3: Incomplete Polymerization or Curing
| Question | Answer |
| My polybenzoxazine appears brittle or has poor mechanical properties. What could be the cause? | This could be due to incomplete curing, which results in a lower crosslinking density. The curing temperature and time are critical parameters. A typical curing schedule might involve a multi-step process, for instance, 2 hours at 180 °C, 4 hours at 200 °C, and 2 hours at 220 °C.[1] It is also important to degas the monomer at a lower temperature (e.g., 130 °C for 1 hour) before curing to remove any trapped air or volatiles.[1] |
| How can I ensure complete polymerization? | The completeness of the curing process can be monitored by DSC. A fully cured sample will not show any exothermic peaks in a subsequent DSC scan.[1] FTIR can also be used to track the disappearance of characteristic benzoxazine ring absorption bands (e.g., around 926 cm⁻¹) and the appearance of new bands associated with the polybenzoxazine network.[2][7] |
| Can a catalyst be used to aid polymerization? | Yes, catalysts can be used to lower the polymerization temperature and potentially accelerate the curing process.[8] Lewis acids such as FeCl₃, AlCl₃, and titanium-containing POSS have been shown to be effective catalysts.[9][10] However, the addition of a catalyst can also influence the final structure and properties of the polymer network.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometry for benzoxazine monomer synthesis?
A1: The Mannich condensation reaction for synthesizing benzoxazine monomers typically uses a molar ratio of 1:2:1 for the phenolic compound, formaldehyde (or paraformaldehyde), and the primary amine, respectively.[11]
Q2: Are there solvent-free methods for synthesizing benzoxazine monomers?
A2: Yes, solvent-free synthesis methods have been developed. These often involve mixing the solid reactants (e.g., bisphenol, paraformaldehyde) with a liquid amine and heating the mixture to initiate the reaction.[5] This approach can be more environmentally friendly and convenient.
Q3: How does the structure of the phenol and amine affect monomer synthesis and purity?
A3: The electronic and steric properties of the substituents on the phenol and amine can significantly influence the reaction. Electron-withdrawing groups on the aromatic amine can hinder the reaction and may require more severe synthesis conditions.[1] The molecular design flexibility of benzoxazines allows for a wide variety of phenols and amines to be used, enabling the tuning of the final polymer's properties.[12][13]
Q4: What are the main side reactions to be aware of during synthesis?
A4: A key side reaction, especially when using diamines, is the formation of hyperbranched triazine chains, which can lead to gelation of the reaction mixture and a decrease in the yield of the desired benzoxazine monomer.[1] Stoichiometric imbalances can also lead to the formation of undesirable poly(Mannich bases).[2]
Q5: Can I use the benzoxazine monomer for polymerization without purification?
A5: While some studies have used monomers without additional purification, especially if the initial synthesis yields a relatively clean product, it is generally recommended to purify the monomer to achieve optimal and reproducible properties in the final polybenzoxazine.[1][6] Impurities can act as plasticizers, lower the glass transition temperature (Tg), and negatively impact the thermomechanical properties of the cured polymer.[14]
Data Presentation
Table 1: Comparison of Purification Methods on Benzoxazine Monomer Purity
| Purification Method | Purity (%) | Melting Point (°C) | Reference |
| Crude Product | Not Reported | Broad Range | [6] |
| Washed with Cold Water & Dried | Not Reported | Sharper Range | [6] |
| Column Chromatography | High | Sharper Range | [6] |
| Recrystallization (after column chromatography) | > 99% | Sharp, Well-defined | [6] |
| As-synthesized (Solvent Method) | 97-99% (after purification) | Not Reported | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Benzoxazine Monomer (Solution Method)
This protocol is a general guideline based on common laboratory procedures.[1][8]
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the phenolic compound (1.0 mol) and the primary amine (1.0 mol) in a suitable solvent (e.g., a 2:1 mixture of toluene and ethanol).
-
Reaction Initiation: Stir the mixture until a clear solution is formed. Begin heating the solution to 50-60 °C.
-
Formaldehyde Addition: Slowly add paraformaldehyde (2.0 mol) to the solution.
-
Reflux: Increase the temperature to 80-90 °C and allow the reaction to proceed under reflux for 8-12 hours.
-
Work-up: After cooling to room temperature, wash the reaction mixture three times with a 1N sodium hydroxide solution and then twice with distilled water to remove unreacted phenol and other acidic impurities.
-
Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting product in a vacuum oven at 90 °C for 6 hours to obtain the crude benzoxazine monomer.
Protocol 2: Purification of Benzoxazine Monomer by Recrystallization
This protocol is a standard procedure for obtaining high-purity crystalline monomers.[6]
-
Dissolution: Dissolve the crude benzoxazine monomer in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.
Visualizations
Caption: Workflow for Benzoxazine Synthesis, Purification, and Characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10191H [pubs.rsc.org]
- 8. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. open.metu.edu.tr [open.metu.edu.tr]
- 13. Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nasampe.org [nasampe.org]
Technical Support Center: Catalytic Ring-Opening Polymerization of Benzoxazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the catalytic ring-opening polymerization (ROP) of benzoxazines.
Frequently Asked Questions (FAQs)
Q1: My benzoxazine polymerization is not initiating or is proceeding very slowly, even with a catalyst. What are the possible causes and solutions?
A1: Several factors can hinder the initiation or rate of polymerization:
-
Catalyst Inactivity or Insufficient Loading: The chosen catalyst may be inappropriate for your specific benzoxazine monomer or the concentration might be too low. It's crucial to use high-purity monomers, as impurities can sometimes act as inhibitors or catalysts, leading to unpredictable results.[1] Different catalysts, such as acidic, basic, or metal-based compounds, exhibit varying levels of activity.[2][3][4] For instance, Lewis acids like FeCl₃, AlCl₃, and ZnCl₂ have shown excellent catalytic behavior in lowering the curing temperature.[2]
-
Solution: Verify the catalyst's purity and activity. Consider increasing the catalyst loading incrementally, while monitoring for any negative effects on the final polymer properties. It may be necessary to screen a variety of catalysts to find the optimal one for your system.
-
-
Monomer Purity: Impurities or byproducts from the monomer synthesis can act as inhibitors.[1]
-
Solution: Ensure your benzoxazine monomer is of high purity. Recrystallization is an effective purification method.[1]
-
-
Low Curing Temperature: While catalysts are used to lower the curing temperature, the selected temperature might still be below the activation threshold for your specific monomer-catalyst system.[2][5]
Q2: I'm observing inconsistent polymerization times and variable properties in my final polybenzoxazine. What could be the cause?
A2: Inconsistent results often stem from a lack of precise control over experimental parameters:
-
Catalyst Dispersion: Poor dispersion of the catalyst within the benzoxazine resin can lead to localized areas of high and low catalytic activity, resulting in non-uniform polymerization.[2]
-
Solution: Ensure homogeneous mixing of the catalyst and monomer. For solid catalysts, consider dissolving them in a small amount of a compatible solvent before mixing with the resin, followed by solvent removal under vacuum.
-
-
Moisture Content: The presence of moisture can interfere with certain catalytic systems, particularly those involving Lewis acids, by reacting with the catalyst or altering the polymerization mechanism.
-
Solution: Dry both the monomer and the catalyst thoroughly before use. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.
-
-
Heating Rate: The rate at which the temperature is increased during curing can affect the polymerization kinetics and the final network structure.
-
Solution: Employ a controlled heating ramp rate using a programmable oven or a DSC instrument for precise thermal control.
-
Q3: The molecular weight of my polybenzoxazine is lower than expected, and the material is brittle. How can I address this?
A3: Low molecular weight and brittleness are often indicative of incomplete polymerization or side reactions:
-
Premature Termination: Chain transfer or termination reactions can be promoted by impurities or an inappropriate catalyst-to-monomer ratio.
-
Solution: Use high-purity monomers and optimize the catalyst concentration. Polymerization in a solvent-free (neat) system or a suitable solvent can sometimes minimize side reactions.[8]
-
-
Catalyst-Induced Degradation: Some aggressive catalysts, especially at high concentrations or temperatures, can cause degradation of the forming polymer chains.
-
Structural Effects: The structure of the benzoxazine monomer itself can influence the final properties. For example, the presence of certain functional groups can lead to different network structures.[9]
-
Solution: If possible, consider using a different benzoxazine monomer or copolymerizing with another monomer to enhance the properties of the final polymer.[10]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Polymerization Temperature | Ineffective catalyst or insufficient catalyst loading. | Screen different types of catalysts (e.g., Lewis acids, phenols, amines).[3][4] Increase catalyst concentration incrementally. Tris(pentafluorophenyl)borane has been shown to significantly reduce ROP temperatures.[6][7] |
| Poor Solubility of Catalyst | Immiscibility of the catalyst in the benzoxazine monomer. | Select a catalyst that is soluble in the monomer at the processing temperature. Some Lewis acids have limited miscibility in neat benzoxazines.[7] Consider using a co-solvent if the application allows. |
| Reduced Thermal Stability of Polymer | Catalyst residue or catalyst-induced structural changes. | The addition of amine catalysts can sometimes decrease the thermal stability of polybenzoxazines.[4] Optimize the catalyst type and loading. Perform TGA to assess thermal stability.[6][7] |
| Uncontrolled/Runaway Reaction | Highly active catalyst or excessive catalyst concentration. | Reduce the catalyst concentration. Use a less reactive catalyst. Employ a slower heating ramp rate during curing. |
| Discoloration of Final Polymer | Catalyst-induced side reactions or oxidation. | Borohydride catalysts have been noted to reduce the intense coloration during curing.[11] Conduct polymerization under an inert atmosphere. |
Quantitative Data on Catalyst Performance
The following tables summarize the effect of various catalysts on the ring-opening polymerization temperature of different benzoxazine monomers as determined by DSC.
Table 1: Effect of Lewis Acid Catalysts
| Benzoxazine Monomer | Catalyst (wt%) | Tonset (°C) | Tpeak (°C) | Reference |
| Urushiol-based BZ | None | - | 192.8 | [5] |
| Urushiol-based BZ | AlCl₃ | - | 109.4 | [5] |
| Urushiol-based BZ | FeCl₃ | - | 124.5 | [5] |
| Urushiol-based BZ | CuCl₂ | - | 134.2 | [5] |
| BA-a | None | 212 | - | [7] |
| BA-a | B(C₆F₅)₃ (3 mol%) | 125 | - | [7] |
| P-Bn | None | 242 | - | [7] |
| P-Bn | B(C₆F₅)₃ (3 mol%) | 163 | - | [7] |
| Bz | MIL-53-Al (20 wt%) | ~155 (reduction of 55°C) | - | [12] |
Table 2: Effect of Amine and Other Catalysts
| Benzoxazine Monomer | Catalyst | Tpeak (°C) | Reference |
| BA-a | None | ~229 | [13] |
| BA-a | 2-methylimidazole (2MI) | Lowered | [4] |
| BA-a | 1,2-dimethylimidazole (12MI) | Lowered | [4] |
| BA-a | 4-dimethylaminopyridine (DMAP) | Lowered | [4] |
| pC-a | Pyrogallol | 174 | [3] |
| BZ | Thioamide | Reduced by up to 48°C (onset) | [14][15] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic ROP of Benzoxazine using a Lewis Acid Catalyst
-
Preparation: Dry the benzoxazine monomer (e.g., BA-a) and the Lewis acid catalyst (e.g., FeCl₃) under vacuum at an appropriate temperature (e.g., 60 °C) for 24 hours to remove any residual moisture.
-
Mixing: In a controlled environment with low humidity (e.g., a glovebox), add the desired amount of the Lewis acid catalyst (e.g., 1-5 mol%) to the pre-melted benzoxazine monomer.
-
Homogenization: Stir the mixture mechanically at a temperature slightly above the melting point of the monomer until the catalyst is fully dissolved and the mixture is homogeneous. If the catalyst has poor solubility, consider dissolving it in a minimal amount of a dry, inert solvent, mixing it with the monomer, and then removing the solvent under vacuum.
-
Curing: Transfer the homogeneous mixture to a mold and place it in a programmable oven. Cure the sample using a predefined temperature profile (e.g., ramp to 150 °C at 5 °C/min and hold for 2 hours, followed by a post-curing step at 180 °C for 1 hour).
-
Characterization: Analyze the cured polybenzoxazine using DSC to determine the glass transition temperature (Tg) and TGA to evaluate its thermal stability. Use FTIR to confirm the disappearance of the characteristic oxazine ring absorption bands (around 930 cm⁻¹), indicating successful polymerization.[6]
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metal Ion-Catalyzed Low-Temperature Curing of Urushiol-Based Polybenzoxazine [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polybenzoxazine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research.itu.edu.tr [research.itu.edu.tr]
preventing oxidation of 2-aminophenol starting material
This guide provides troubleshooting advice and frequently asked questions regarding the handling, storage, and use of 2-aminophenol, with a focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: My 2-aminophenol solid, which was initially white, has turned brown/tan. What happened and is it still usable?
A1: The discoloration of 2-aminophenol from white/colorless to tan or brown is a common issue caused by oxidation.[1][2][3][4] When exposed to atmospheric oxygen and/or light, 2-aminophenol oxidizes to form highly colored intermediates like quinoneimines, which can further polymerize into darker products.[1][5] This color change indicates that the reagent has degraded and may introduce impurities into your experiments.[1]
For applications requiring high purity, using the discolored product is not recommended.[6] For less sensitive applications, purification by recrystallization from hot water under an inert atmosphere or sublimation may be possible, but using fresh, high-purity material is always preferable.[1]
Q2: What are the primary factors that accelerate the oxidation of 2-aminophenol?
A2: Several factors can significantly accelerate the oxidation process:
-
Oxygen: Atmospheric oxygen is the primary driver of oxidation.[1]
-
Light: Exposure to light, especially UV light, provides the energy to initiate and propagate oxidative reactions.[1][2]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][7]
-
High pH (Alkaline Conditions): Alkaline environments (pH > 7) can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[1][8][9] The optimal pH for the oxidation of 2-aminophenol has been observed to be around 9.[8]
-
Metal Ions: Trace amounts of metal ions, particularly copper (Cu²+), can act as powerful catalysts for the oxidation process.[1][7]
Q3: How should I properly store solid 2-aminophenol?
A3: To ensure long-term stability, solid 2-aminophenol should be stored in a tightly sealed, opaque (amber) container to protect it from air and light.[1][6] The container's headspace should be purged with an inert gas like nitrogen or argon before sealing.[1] It is best to store the container in a cool, dry, and dark place, separated from oxidants.[2][6] For larger quantities, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to avoid compromising the entire batch with repeated exposure.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: My 2-aminophenol solution turns yellow, brown, or green shortly after preparation.
This indicates rapid oxidation in the solution phase. Refer to the table below for potential causes and solutions.
| Possible Cause | Recommended Solution |
| Oxygen in Solvent | Before dissolving the solid, deoxygenate the solvent by sparging with an inert gas (N₂ or Ar) for 15-30 minutes. For highly sensitive applications, use the freeze-pump-thaw method.[1] (See Protocol 1) |
| Exposure to Light | Prepare and store the solution in an amber glass vial or a clear vial wrapped completely in aluminum foil to block light.[1] |
| No Antioxidant Present | Immediately after dissolving the solid, add an appropriate antioxidant to the solution. Ascorbic acid is a common and effective choice, especially for analytical samples.[1] (See Table 2) |
| Metal Ion Contamination | Use high-purity solvents and ensure all glassware is thoroughly cleaned to remove trace metals. If metal contamination is suspected, consider adding a chelating agent like EDTA, but first verify its compatibility with your downstream reaction.[1] |
| High pH of Solution | If compatible with your experimental design, maintain a neutral or slightly acidic pH (pH 6.5-7.5) to improve stability.[4][10][11] |
Issue 2: My reaction yield is low, and I observe significant colored impurities during work-up.
This suggests that the 2-aminophenol starting material or a reaction intermediate is oxidizing under the reaction conditions.
| Possible Cause | Recommended Solution |
| Reaction Exposed to Air | Implement air-free techniques. Handle all reagents and perform the reaction under a continuous inert atmosphere (N₂ or Ar) using a glovebox or a Schlenk line.[1][12] (See Protocol 2) |
| Reagents Contain Oxygen | Ensure all solvents and liquid reagents added during the reaction are properly deoxygenated before use.[1] |
| Loss of Inert Atmosphere | Maintain a positive pressure of inert gas throughout the entire process, including reagent transfers, sampling, and the work-up (e.g., filtration, extraction).[1] |
Data Presentation
Table 1: Recommended Antioxidants for 2-Aminophenol Solutions
| Antioxidant / Stabilizer | Typical Concentration | Application Notes |
| Ascorbic Acid | 0.1 - 1 mg/mL | Highly effective for protecting analytical solutions (e.g., HPLC mobile phase and sample diluent).[1] Acts as a reducing agent. |
| EDTA (Chelating Agent) | 0.01 - 0.1 M | Sequesters catalytic metal ions.[1] Check for compatibility with reaction chemistry, as it can interfere with metal-catalyzed reactions. |
| Sodium Sulfite / Metabisulfite | 0.1 - 1% w/v | Effective oxygen scavenger. May not be suitable for all synthetic applications due to its reactivity. |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 0.01 - 0.5% w/w | A radical-scavenging antioxidant commonly used for stabilizing organic compounds.[13] |
Experimental Protocols
Protocol 1: Deoxygenating Solvents by Inert Gas Sparging
-
Setup: Assemble your solvent container (e.g., a Schlenk flask) with a stir bar. The flask should have a sidearm with a stopcock for connecting to a Schlenk line or a gas bubbler.
-
Gas Inlet: Insert a long needle or glass tube connected to a source of inert gas (nitrogen or argon) into the solvent, ensuring the tip is well below the liquid surface.
-
Gas Outlet: Create an outlet for the displaced gas by inserting a short needle through a septum on the flask or by connecting the sidearm to a bubbler.
-
Sparge: Vigorously bubble the inert gas through the solvent while stirring for at least 15-30 minutes.[1] The process is more efficient with a finer stream of bubbles.
-
Storage: Once complete, remove the needles and store the solvent under a positive pressure of the inert gas.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel) is oven-dried or flame-dried to remove moisture. Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas from the Schlenk line.
-
Solid Reagent Addition: Add solid reagents, such as 2-aminophenol, to the reaction flask under a strong counterflow of inert gas to prevent air from entering.
-
Solvent/Liquid Reagent Addition: Introduce deoxygenated solvents and liquid reagents via a cannula or a gas-tight syringe through a rubber septum.[1]
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This is often achieved by connecting the top of the condenser to a gas bubbler, which provides a visual indicator of the positive pressure.
-
Work-up: Conduct subsequent steps like quenching, extraction, and filtration using cannula transfers and other air-free techniques to maintain an inert environment.
Visualizations
Caption: Oxidation pathway of 2-aminophenol to colored impurities.
Caption: Recommended workflow for storing and preparing 2-aminophenol solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. ICSC 0824 - 2-AMINOPHENOL [inchem.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lobachemie.com [lobachemie.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. benchchem.com [benchchem.com]
- 13. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The routes are evaluated based on reaction conditions, yields, and the nature of the starting materials. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Route 1: Alkylation of 2-Aminophenol followed by Cyclization and Saponification
This widely utilized two-step approach involves the initial formation of an ethyl ester intermediate, which is subsequently hydrolyzed to the target carboxylic acid. The key steps are the N- and O-alkylation of 2-aminophenol with a suitable three-carbon synthon, ethyl 2,3-dibromopropionate, followed by intramolecular cyclization and saponification.
Experimental Protocol
Step 1: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
To a solution of 2-aminophenol (1 equivalent) in a suitable solvent such as acetone, is added potassium carbonate (2 equivalents) as a base. Ethyl 2,3-dibromopropanoate (1.1 equivalents) is then added, and the reaction mixture is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.[1]
Step 2: Saponification to this compound
The ethyl ester from the previous step is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 1 M). The mixture is stirred at room temperature or gently heated to facilitate hydrolysis. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then acidified with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.
Data Summary
| Parameter | Value | Reference |
| Starting Materials | 2-Aminophenol, Ethyl 2,3-dibromopropanoate, Potassium Carbonate, Sodium Hydroxide | [1] |
| Overall Yield | Moderate to Good | |
| Reaction Conditions | Step 1: Reflux in acetone; Step 2: Room temperature or gentle heating | [1] |
| Purification | Column chromatography (ester), Filtration (acid) | [1] |
Route 2: Reductive Cyclization of a Nitro-Phenoxy Ester
This alternative approach involves the construction of the benzoxazine ring system via a reductive cyclization of a nitro-precursor. This method offers a different strategy for forming the heterocyclic core.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-nitrophenoxy)propanoate
2-Nitrophenol (1 equivalent) is reacted with ethyl 2-bromopropionate (1.1 equivalents) in the presence of a base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution. After completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude ethyl 2-(2-nitrophenoxy)propanoate, which can be purified by column chromatography.
Step 2: Reductive Cyclization to Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
The nitro-ester from the previous step is dissolved in a suitable solvent like ethanol or ethyl acetate. A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or tin(II) chloride in the presence of hydrochloric acid, is used to reduce the nitro group to an amine. The in-situ formed amine then undergoes intramolecular cyclization to form the benzoxazine ring. After the reaction is complete, the catalyst is filtered off (if using Pd/C), and the solvent is removed. The crude product is then purified.
Step 3: Saponification to this compound
The resulting ethyl ester is hydrolyzed to the carboxylic acid using the same saponification procedure as described in Route 1.
Data Summary
| Parameter | Value | Reference |
| Starting Materials | 2-Nitrophenol, Ethyl 2-bromopropionate, Reducing agent (e.g., H2/Pd/C or SnCl2/HCl) | |
| Overall Yield | Moderate | |
| Reaction Conditions | Step 1: Heating in DMF; Step 2: Hydrogenation or chemical reduction | |
| Purification | Column chromatography (esters), Filtration (acid) |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Comparison and Conclusion
Both synthetic routes offer viable methods for the preparation of this compound.
-
Route 1 is a more direct approach for the formation of the benzoxazine ring from a readily available aminophenol. The reaction conditions are generally mild, and the yields are reported to be moderate to good. The main challenge in this route can be the purification of the intermediate ester.
-
Route 2 provides an alternative strategy that avoids the use of a di-halogenated starting material. The success of this route is highly dependent on the efficiency of the reductive cyclization step. A key advantage is the potential for introducing diversity at the phenyl ring of the starting nitrophenol.
The choice between these two routes will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for purification and handling of specific reagents. For general laboratory-scale synthesis, Route 1 may be considered more straightforward. However, for the synthesis of a library of analogs with substitutions on the benzene ring, Route 2 could offer greater flexibility. Further optimization of reaction conditions for both routes may lead to improved yields and simplified purification procedures.
References
A Comparative Analysis of the Biological Activity of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and the well-established fluoroquinolone antibiotic, levofloxacin. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes findings on the broader class of 1,4-benzoxazine derivatives to offer a qualitative and potential comparison against the robust data available for levofloxacin. The guide includes a summary of antibacterial activity, mechanistic insights, and detailed experimental protocols for key assays.
Executive Summary
Levofloxacin is a potent, broad-spectrum antibiotic with a well-defined mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. In contrast, the biological profile of this compound is less characterized. However, the broader family of 1,4-benzoxazine derivatives has demonstrated a range of antimicrobial activities. Some derivatives have been shown to target bacterial DNA gyrase, suggesting a potential overlap in the mechanism of action with fluoroquinolones like levofloxacin. This guide aims to present the available data to facilitate further research and drug discovery efforts in this area.
Data Presentation: A Quantitative Comparison
| Compound | Target Organism | MIC (µg/mL) | Notes |
| Levofloxacin | Escherichia coli ATCC 25922 | 0.008 - 0.03[1] | Potent activity against Gram-negative bacteria. |
| Staphylococcus aureus ATCC 29213 | 0.06 - 0.25[1] | Effective against Gram-positive bacteria. | |
| Pseudomonas aeruginosa ATCC 27853 | 0.5 - 2.0[1] | Clinically relevant activity against this opportunistic pathogen. | |
| 1,4-Benzoxazine Derivatives | Escherichia coli | Varies | Some derivatives show good activity, with zones of inhibition up to 22 mm.[2][3] |
| Staphylococcus aureus | Varies | Activity ranges from low to good against Gram-positive bacteria.[4] | |
| Bacillus subtilis | Varies | Some derivatives exhibit inhibitory effects.[2][3] |
Note: The data for 1,4-benzoxazine derivatives is based on various substituted analogs and not the specific compound this compound. This highlights a significant data gap and an opportunity for future research.
Mechanism of Action
Levofloxacin: As a fluoroquinolone antibiotic, levofloxacin's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, levofloxacin traps the enzyme, leading to double-strand DNA breaks and ultimately cell death.
This compound and its Derivatives: While the exact mechanism for the specific carboxylic acid is not elucidated, molecular docking studies on other 1,4-benzoxazine derivatives suggest that they may also target the GyrB subunit of DNA gyrase.[2][3] This suggests a potential for a similar mechanism of action to that of levofloxacin, although further experimental validation is required.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Levofloxacin targeting bacterial DNA gyrase and topoisomerase IV.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound (this compound or Levofloxacin) stock solution
-
Positive control (bacterial culture without antimicrobial agent)
-
Negative control (broth only)
b. Procedure:
-
Prepare serial two-fold dilutions of the test compound in the microtiter plate wells using MHB. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.
-
Include a positive control (wells with bacteria and broth but no compound) and a negative control (wells with broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
a. Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
Purified bacterial DNA gyrase
-
Assay buffer (containing ATP, MgCl₂, and other necessary cofactors)
-
Test compound
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
b. Procedure:
-
Set up reaction mixtures containing relaxed plasmid DNA, DNA gyrase, and assay buffer.
-
Add varying concentrations of the test compound to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control.
Topoisomerase IV Inhibition Assay (Decatenation Assay)
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
a. Materials:
-
Kinetoplast DNA (kDNA)
-
Purified bacterial topoisomerase IV
-
Assay buffer (containing ATP, MgCl₂, and other necessary cofactors)
-
Test compound
-
Stop solution/loading dye
-
Agarose gel electrophoresis system
-
DNA staining agent
b. Procedure:
-
Prepare reaction mixtures containing kDNA, topoisomerase IV, and assay buffer.
-
Add different concentrations of the test compound to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for a specified duration.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Separate the reaction products by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands.
-
Inhibition of decatenation is indicated by the persistence of the high molecular weight kDNA network at the top of the gel, whereas the positive control will show the release of minicircles that migrate further into the gel.
Conclusion and Future Directions
Levofloxacin remains a clinically important antibiotic with well-documented, potent activity against a broad spectrum of bacteria. The 1,4-benzoxazine scaffold shows promise as a source of new antibacterial agents, with some derivatives exhibiting activity against clinically relevant pathogens and potentially targeting the same enzymes as fluoroquinolones. However, a significant lack of quantitative data for this compound prevents a direct and robust comparison with levofloxacin.
Future research should focus on:
-
Synthesizing and purifying this compound.
-
Determining its MIC values against a wide panel of Gram-positive and Gram-negative bacteria.
-
Conducting enzyme inhibition assays to confirm its molecular target(s).
-
Exploring structure-activity relationships within the 1,4-benzoxazine-2-carboxylic acid series to optimize antibacterial potency and spectrum.
Such studies are essential to validate the potential of this compound class and to guide the development of novel and effective antimicrobial therapies.
References
Comparative Analysis of Substituted 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamides: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. The strategic placement of substituents on this ring system, particularly the carboxamide group at the 2-position, has given rise to a diverse array of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides, focusing on their antagonist activity at the serotonin-3 (5-HT3) receptor and their potential as anticancer agents. Experimental data from key studies are presented in a structured format to facilitate comparison and guide future drug design efforts.
5-HT3 Receptor Antagonism: A Key Therapeutic Target
A significant area of investigation for this class of compounds has been their potent and long-acting antagonism of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are effective in managing chemotherapy-induced and postoperative nausea and vomiting.
Structure-Activity Relationship Highlights for 5-HT3 Receptor Antagonism
A pivotal study by Kuroita et al. on a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives revealed key structural requirements for high-affinity 5-HT3 receptor binding. The following table summarizes the quantitative data from this study, showcasing the impact of substitutions at the 2-position of the benzoxazine ring and variations in the basic amine moiety of the carboxamide side chain.
| Compound ID | R | Basic Amine Moiety | 5-HT3 Receptor Binding Affinity (pKi) |
| 1 | H | 1-azabicyclo[2.2.2]oct-3-yl | 8.9 |
| 2 | CH3 | 1-azabicyclo[2.2.2]oct-3-yl | 9.2 |
| 3 | (CH3)2 | 1-azabicyclo[2.2.2]oct-3-yl | 9.5 |
| 4 | Phenyl | 1-azabicyclo[2.2.2]oct-3-yl | 8.5 |
| 5 | H | 9-methyl-9-azabicyclo[3.3.1]non-3-yl | 8.8 |
| 6 | (CH3)2 | 9-methyl-9-azabicyclo[3.3.1]non-3-yl | 9.6 |
Data extracted from Kuroita et al., Chemical and Pharmaceutical Bulletin, 1996.
Key SAR Observations for 5-HT3 Receptor Antagonists:
-
Substitution at the 2-Position: The introduction of substituents at the 2-position of the 1,4-benzoxazine ring significantly influences binding affinity. A clear trend of dimethyl > methyl > hydrogen > phenyl was observed, with the gem-dimethyl substitution in compound 3 providing the highest potency.
-
Basic Amine Moiety: The nature of the basic amine portion of the carboxamide is crucial for activity. Both the 1-azabicyclo[2.2.2]oct-3-yl and the 9-methyl-9-azabicyclo[3.3.1]non-3-yl moieties conferred high potency, suggesting that a rigid, bicyclic amine structure is favorable for receptor interaction.
Anticancer Activity: An Emerging Application
More recent research has explored the potential of 3,4-dihydro-2H-1,4-benzoxazine derivatives as anticancer agents. While these studies have not focused specifically on the 2-carboxamide substitution, they provide valuable insights into the SAR for cytotoxicity against various cancer cell lines. A study by Fu et al. on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines highlights the importance of substitutions on the aromatic rings.[1]
Structure-Activity Relationship Highlights for Anticancer Activity
The following table summarizes the cytotoxic activity (IC50) of selected 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives against the PC-3 human prostate cancer cell line.
| Compound ID | Ring A Substitution | Ring B Substitution | Ring C (4-Aryl) Substitution | PC-3 Cell Line IC50 (µM) |
| 14a | H | H | 4-OH | 25.6 |
| 14d | 7-OH | H | 4-OH | 15.3 |
| 14f | 7-OH | 3-(4-OH-phenyl) | 4-NH2 | 7.84 |
Data extracted from Fu et al., Molecules, 2023.[1]
Key SAR Observations for Anticancer Agents:
-
Hydroxyl Group Importance: The presence of hydroxyl groups on both the benzoxazine ring system (Ring A) and the aryl substituent at the 3-position (Ring B) was found to be beneficial for anticancer activity.[1]
-
Amino Group Enhancement: A para-amino group on the N-aryl substituent (Ring C) significantly enhanced the cytotoxic potency, as seen in the most active compound, 14f .[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
5-HT3 Receptor Binding Assay
This assay determines the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol Summary:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT3A receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.[2]
-
Binding Reaction: The cell membranes are incubated in a buffer solution with a constant concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [3H]-Granisetron) and varying concentrations of the test compound.[3]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. Unbound radioligand is washed away.[3]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
von Bezold-Jarisch (B-J) Reflex Assay
This in vivo assay is used to evaluate the functional antagonist activity of compounds at the 5-HT3 receptor. The B-J reflex is a cardioinhibitory reflex (bradycardia and hypotension) induced by intravenous injection of serotonin, which is mediated by 5-HT3 receptors.
Protocol Summary:
-
Animal Preparation: Anesthetized rats are used for the experiment.
-
Drug Administration: The test compound is administered intravenously.
-
Serotonin Challenge: After a set period, serotonin is injected intravenously to induce the B-J reflex.
-
Measurement: The resulting bradycardia is measured.
-
Data Analysis: The ability of the test compound to inhibit the serotonin-induced bradycardia is quantified to determine its antagonistic potency.
MTT Assay for Cell Viability (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Protocol Summary:
-
Cell Seeding: Cancer cells (e.g., PC-3) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[5]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[4]
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Visualizing Molecular Interactions and Experimental Processes
To better understand the concepts discussed, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a general workflow for a radioligand binding assay.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2 H-1,4-Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Novel Benzoxazine Compounds Demonstrate Potent Antibacterial Activity: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers are increasingly turning their attention to novel benzoxazine compounds as a promising new class of antibacterial agents in the fight against antimicrobial resistance. Recent studies have demonstrated the significant efficacy of these compounds against a range of both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting activity comparable or even superior to established antibiotics. This guide provides a comprehensive comparison of the antibacterial activity of novel benzoxazine compounds, supported by experimental data and detailed protocols.
Comparative Antibacterial Efficacy
The antibacterial potential of newly synthesized benzoxazine derivatives has been rigorously evaluated, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. These metrics quantify the lowest concentration of a compound required to inhibit the visible growth of or kill a particular bacterium, respectively.
A notable example is a series of novel benzoxazinyl-oxazolidinones, which have shown potent activity against Gram-positive pathogens. One compound in this series, designated as compound 45, exhibited impressive MIC values of 0.25-0.5 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA).[1] This is particularly significant given the challenge of treating MRSA infections.
Furthermore, other research has highlighted the broad-spectrum activity of new benzoxazine-3-one derivatives, with reported MIC values ranging from 6.25 to 100 µg/mL against a panel of microorganisms.[2] Another study on benzoxazine-6-sulfonamide derivatives found that several compounds displayed low MICs of 31.25 and 62.5 μg/mL against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum agents.[3][4]
For comparative purposes, the performance of these novel compounds is often benchmarked against standard antibiotics. In several studies, streptomycin and nystatin have been used as gold-standard medications for comparison.[5] The results are encouraging, with some of the synthesized benzoxazine compounds showing antibacterial activity that surpasses these established drugs.[5]
Below is a summary of the antibacterial activity of selected novel benzoxazine compounds compared to standard antibiotics.
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel Benzoxazine Compounds | |||
| Benzoxazinyl-oxazolidinone (Compound 45) | MRSA | 0.25-0.5 | [1] |
| Benzoxazine-3-one derivatives | Various bacteria | 6.25-100 | [2] |
| Benzoxazine-6-sulfonamide derivatives | Gram-positive & Gram-negative bacteria | 31.25-62.5 | [3][4] |
| Standard Antibiotics | |||
| Streptomycin | Various bacteria | Varies | [5] |
| Nystatin | Fungi | Varies | [5] |
| Linezolid | Gram-positive bacteria | Varies |
Unraveling the Mechanism of Action
The antibacterial effects of benzoxazine compounds are believed to stem from their ability to interfere with essential bacterial processes. One of the primary proposed mechanisms is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is crucial for DNA replication and repair.[6][7] By targeting this enzyme, benzoxazine derivatives can effectively halt bacterial proliferation. Molecular docking studies have further supported this hypothesis, revealing favorable binding interactions between benzoxazine derivatives and the DNA gyrase active site.[4][6]
Another proposed mechanism involves the disruption of the bacterial cell membrane. The molecular structure of certain benzoxazine derivatives allows for electrostatic and hydrophobic interactions with the cell surface, leading to a loss of membrane integrity and subsequent cell death.[8]
The following diagram illustrates the proposed antibacterial mechanism of action for benzoxazine compounds targeting DNA gyrase.
Experimental Protocols
The validation of the antibacterial activity of novel benzoxazine compounds relies on standardized and reproducible experimental methodologies. The following are detailed protocols for two commonly employed assays.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Stock solutions of the test benzoxazine compounds and control antibiotics.
2. Serial Dilution:
-
A two-fold serial dilution of the test compounds and control antibiotics is prepared directly in the microtiter plate wells using CAMHB. This creates a range of concentrations to be tested.
3. Inoculation:
-
Each well is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
4. Incubation:
-
The microtiter plates are incubated at 35-37°C for 16-24 hours.
5. Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.
The following diagram outlines the workflow for the broth microdilution assay.
Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.
1. Preparation of Agar Plates:
-
Melted Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.
-
The surface of the agar is then uniformly inoculated with a standardized bacterial suspension.
2. Well Creation:
-
Sterile wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer.
3. Application of Test Substance:
-
A fixed volume of the test benzoxazine compound solution (at a known concentration) is added to each well. A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also included.
4. Incubation:
-
The plates are incubated at 37°C for 18-24 hours.
5. Measurement of Inhibition Zone:
-
The diameter of the clear zone of inhibition around each well, where bacterial growth has been prevented, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the substance.
Conclusion
Novel benzoxazine compounds represent a promising avenue for the development of new antibacterial drugs. Their potent activity against a variety of bacteria, including drug-resistant strains, coupled with a potentially novel mechanism of action, makes them a compelling area for further research and development. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to build upon in the quest for new and effective antimicrobial therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Benzoxazine and Other Key Heterocyclic Scaffolds in Medicinal Chemistry
A deep dive into the performance of benzoxazine, benzimidazole, quinoline, and indole cores, supported by experimental data for researchers and drug development professionals.
In the landscape of medicinal chemistry, the quest for novel and effective therapeutic agents is a perpetual endeavor. Central to this pursuit is the exploration of privileged heterocyclic scaffolds—molecular frameworks that consistently demonstrate a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of the benzoxazine scaffold against three other prominent heterocyclic cores: benzimidazole, quinoline, and indole. By examining their anticancer and antimicrobial properties, physicochemical characteristics, metabolic stability, and synthetic accessibility, this report aims to furnish researchers, scientists, and drug development professionals with the critical data needed to make informed decisions in the design of next-generation therapeutics.
Physicochemical Properties: A Foundation for Drug-Likeness
The physicochemical properties of a scaffold are fundamental determinants of its drug-like potential, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While a comprehensive, direct comparative study of these four scaffolds is lacking in the literature, a general overview of their key properties can be compiled from numerous sources.
| Property | Benzoxazine | Benzimidazole | Quinoline | Indole |
| Structure | Bicyclic (benzene fused with oxazine) | Bicyclic (benzene fused with imidazole) | Bicyclic (benzene fused with pyridine) | Bicyclic (benzene fused with pyrrole) |
| pKa | Generally weakly basic | Amphoteric (both acidic and basic) | Basic (pKa ≈ 4.9) | Weakly acidic (pKa of N-H ≈ 17) |
| logP | Varies with substitution, generally lipophilic | Varies with substitution | ~2.04 | ~2.1 |
| Hydrogen Bonding | H-bond acceptor (O and N) | H-bond donor and acceptor (N-H and N) | H-bond acceptor (N) | H-bond donor (N-H) |
| Solubility | Generally low in water, soluble in organic solvents | Varies with substitution, can form salts | Slightly soluble in water, soluble in acids and organic solvents | Sparingly soluble in water, soluble in organic solvents |
Comparative Biological Activity
A direct, head-to-head comparison of the biological activities of these four scaffolds under identical experimental conditions is rare in the published literature. The following tables present a compilation of anticancer and antimicrobial data from various studies, highlighting the potential of each scaffold. It is crucial to note that these values should be interpreted with caution due to the inherent variability between different experimental setups.
Anticancer Activity (IC50 in µM)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Cell Line | Benzoxazine Derivatives | Benzimidazole Derivatives | Quinoline Derivatives | Indole Derivatives | Reference |
| Breast Cancer | MCF-7 | 2.27 - 13.60 | 8.86 - 78.52 | 1.5 - 11.1 | 12.2 - 14.5 | [1][2][3][4] |
| Colon Cancer | HCT-116 | 4.44 - 7.63 | >50 | 5.34 | - | [1][5] |
| Lung Cancer | A549 | - | 7.3 | 7.47 | - | [3][5] |
| Leukemia | HL-60 | - | - | 0.59 | - | [3] |
Antimicrobial Activity (MIC in µg/mL)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Microorganism | Benzoxazine Derivatives | Benzimidazole Derivatives | Quinoline Derivatives | Indole Derivatives | Reference |
| Staphylococcus aureus | - | 25 - 50 | - | 6.25 - 12.5 | [6][7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | - | - | 6.25 | [7] |
| Escherichia coli | - | >200 | - | - | [6] |
| Candida albicans | - | - | - | 3.125 | [8] |
Metabolic Stability: A Key to In Vivo Efficacy
The metabolic stability of a compound is a critical factor in determining its in vivo half-life and overall exposure. This is often assessed in vitro using liver microsomes, which contain the major drug-metabolizing enzymes. While direct comparative data for these four scaffolds is scarce, general trends can be inferred from the literature. The metabolic fate of these scaffolds is highly dependent on the nature and position of their substituents.
A generalized workflow for assessing in vitro metabolic stability is depicted below.
Caption: A generalized workflow for determining in vitro metabolic stability.
Synthetic Accessibility: From Concept to Compound
The ease and efficiency of synthesis are crucial considerations in drug discovery and development. All four heterocyclic cores can be synthesized through various established methods, with the choice of route often depending on the desired substitution pattern.
General Synthetic Approaches
| Scaffold | Key Synthetic Methods | Starting Materials | General Yields |
| Benzoxazine | Mannich reaction | Phenols, formaldehyde, primary amines | Generally good to excellent |
| Benzimidazole | Phillips-Ladenburg synthesis | o-Phenylenediamines, carboxylic acids/aldehydes | Variable, often moderate to good |
| Quinoline | Skraup synthesis, Doebner-von Miller reaction, Friedländer synthesis | Anilines, glycerol/α,β-unsaturated carbonyls, o-aminobenzaldehydes/ketones | Variable, can be low to good |
| Indole | Fischer indole synthesis, Reissert synthesis, Leimgruber-Batcho synthesis | Arylhydrazines, ketones/aldehydes, o-nitrotoluenes | Generally good, but can be substrate-dependent |
The following diagram illustrates a simplified, generalized synthetic scheme for each of the four scaffolds.
Caption: Generalized synthetic routes for the four heterocyclic scaffolds.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. Below are methodologies for key assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: A flowchart of the MTT assay for determining anticancer activity.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The benzoxazine, benzimidazole, quinoline, and indole scaffolds all represent privileged structures in medicinal chemistry, each with a rich history of producing biologically active compounds. This guide has provided a comparative overview of their key attributes, drawing upon available experimental data.
While direct, comprehensive comparative studies are limited, the compiled data suggests that all four scaffolds are versatile starting points for the design of novel therapeutics, particularly in the areas of oncology and infectious diseases. The choice of scaffold will ultimately depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic feasibility. The information and protocols presented herein are intended to serve as a valuable resource for researchers navigating the complex but rewarding landscape of heterocyclic medicinal chemistry.
References
- 1. journals.asm.org [journals.asm.org]
- 2. ajrconline.org [ajrconline.org]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
assessing the in vivo efficacy of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vivo efficacy of derivatives based on the 3,4-dihydro-2H-1,4-benzoxazine scaffold. While direct comparative studies on multiple 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives are limited in publicly available literature, this document synthesizes findings from closely related benzoxazine structures, offering valuable insights into their therapeutic potential. The data presented herein is compiled from preclinical animal models and focuses on anti-inflammatory and anticancer activities.
Comparative Efficacy Data
The following tables summarize the in vivo performance of various benzoxazine derivatives from selected studies. It is crucial to note the structural differences from the core this compound scaffold when interpreting these results.
Table 1: Anti-inflammatory and Analgesic Activity of Benzoxazinone Derivatives
This table presents data on benzoxazinone derivatives, which are structurally related to the target compounds and have been evaluated for their anti-inflammatory and analgesic properties.
| Compound ID | Animal Model | Dose | Efficacy (% Inhibition of Edema) | Analgesic Activity (% Protection) | Ulcerogenicity Index | Reference |
| 3d | Carrageenan-induced rat paw edema | 20 mg/kg | 62.61% | 62.36% (acetic acid-induced writhing) | 2.67 | [1] |
| Indomethacin | Carrageenan-induced rat paw edema | 10 mg/kg | 75.34% | 70.15% (acetic acid-induced writhing) | 3.16 | [1] |
Note: Compound 3d is a 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][2]oxazin-4-one, a derivative of a different benzoxazine scaffold.
Table 2: Anticancer Efficacy of a 3,4-dihydro-2H-benzoxazine Derivative
This table summarizes the in vivo antitumor activity of a potent CDK9 inhibitor based on the 3,4-dihydro-2H-benzoxazine framework.
| Compound ID | Animal Model | Dose | Therapeutic Effect | Toxicity | Reference |
| Compound 8 | MV4-11 xenograft mouse model | 10 mg/kg | Significant antitumor efficacy | Well-tolerated, no adverse effects on body weight or animal health | [3] |
Note: The detailed structure of "Compound 8" is provided in the referenced publication. It is a derivative of the 3,4-dihydro-2H-benzoxazine scaffold but not a carboxylic acid derivative.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Rat Paw Edema[1]
-
Animal Model: Male Wistar rats (150-180 g) are used.
-
Procedure: A 0.1 mL of 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of the rats.
-
Treatment: The test compounds (e.g., Compound 3d at 20 mg/kg) and the standard drug (Indomethacin at 10 mg/kg) are administered orally 1 hour before carrageenan injection.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test[1]
-
Animal Model: Swiss albino mice (20-25 g) are used.
-
Procedure: Writhing is induced by an intraperitoneal injection of 0.6% acetic acid (10 mL/kg).
-
Treatment: The test compounds and standard drug are administered orally 30 minutes before the acetic acid injection.
-
Measurement: The number of writhes (a specific stretching posture) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage protection is calculated by comparing the mean number of writhes in the treated groups to the control group.
MV4-11 Xenograft Mouse Model[3]
-
Animal Model: Immunocompromised mice (e.g., ICR mice) are used.
-
Procedure: MV4-11 human leukemia cells are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors are established, treatment with the test compound (e.g., Compound 8 at 10 mg/kg) is initiated, typically administered via a suitable route (e.g., intraperitoneally or orally) on a defined schedule.
-
Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Data Analysis: The antitumor efficacy is determined by comparing the tumor growth in the treated group to a vehicle-treated control group.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of benzoxazine derivatives.
Experimental Workflow for In Vivo Anti-inflammatory Assessment.
References
A Comparative Analysis of the Cytotoxicity of Benzoxazine Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Benzoxazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. Their diverse mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways, underscore their potential in the development of novel anticancer therapeutics. This guide provides an objective comparison of the cytotoxic performance of different benzoxazine analogs, supported by experimental data from recent studies.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various benzoxazine derivatives against a panel of human cancer cell lines, offering a quantitative comparison of their cytotoxic potential.
| Benzoxazine Analog/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazine-Purine Hybrid (Compound 12) | MCF-7 (Breast) | 3.39 | [1] |
| HCT-116 (Colon) | 5.20 | [1] | |
| Benzoxazine-Purine Hybrid (Compound 9) | MCF-7 (Breast) | 4.06 | [1] |
| Benzoxazine-Purine Hybrid (Compound 10) | HCT-116 (Colon) | 4.80 | [1] |
| Eugenol-Derived Benzoxazine | MCF-7 (Breast) | Active (Specific IC50 not provided) | [2] |
| Benzoxazinone Derivative (Compound 7d) | MCF-7 (Breast) | 22.6 | [3] |
| HT-29 (Colon) | 13.4 | [3] | |
| Flavone-Containing 1,3-Benzoxazine (Compound 3h) | MCF-7 (Breast) | 8.03 | [4] |
| Flavone-Containing 1,3-Benzoxazine (Compound 6h) | MCF-7 (Breast) | 12.1 | [4] |
| Flavone-Containing 1,3-Benzoxazine (Compound 3d) | MCF-7 (Breast) | 12.03 | [4] |
| Benzo[a]phenoxazine (Compound C9) | RKO (Colorectal) | Low micromolar range | [5] |
| MCF-7 (Breast) | Low micromolar range | [5] | |
| Benzo[a]phenoxazine (Compound A36) | RKO (Colorectal) | Low micromolar range | [5] |
| MCF-7 (Breast) | Low micromolar range | [5] | |
| Benzo[a]phenoxazine (Compound A42) | RKO (Colorectal) | Low micromolar range | [5] |
| MCF-7 (Breast) | Low micromolar range | [5] | |
| Benzoxazinone Derivative (Compound 7) | HepG2, HCT-116, MCF-7 | < 10 | [6] |
| Benzoxazinone Derivative (Compound 15) | HepG2, HCT-116, MCF-7 | < 10 | [6] |
Experimental Protocols
The cytotoxic activity of the benzoxazine analogs listed above was primarily evaluated using standard in vitro assays. The following are detailed methodologies for the key experiments cited.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The benzoxazine analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the benzoxazine analogs for 48 hours.[5]
-
Cell Fixation: After treatment, the cells are fixed with a cold solution of 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Dye Solubilization: The plates are air-dried, and the bound SRB dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 515 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.[5]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of benzoxazine analogs are mediated through various signaling pathways, leading to cancer cell death.
c-Myc Downregulation
Certain benzoxazinone derivatives have been shown to inhibit the proliferation of cancer cell lines such as SK-RC-42, SGC7901, and A549 by downregulating the expression of c-Myc mRNA in a dose-dependent manner.[7] This is achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter, which in turn inhibits its transcription.[7]
Caption: Benzoxazinone analogs induce G-quadruplex formation in the c-Myc promoter, inhibiting transcription and subsequent cell proliferation.
Induction of Apoptosis and Cell Cycle Arrest
Several benzoxazinone derivatives exert their antiproliferative activity by inducing apoptosis and causing cell cycle arrest.[6] One study demonstrated that active derivatives led to an increase in the expression of p53 and caspase-3, key regulators of apoptosis.[6] They also caused a reduction in the expression of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), which are crucial for DNA replication and cell cycle progression.[6]
Caption: Benzoxazinone analogs can induce both cell cycle arrest by downregulating cdk1 and topoII, and apoptosis through the upregulation of p53 and caspase-3.
Lysosomal Dysfunction
Benzo[a]phenoxazine derivatives have been found to selectively target cancer cells, such as RKO and MCF-7, and induce cell death by promoting lysosomal dysfunction.[5][8] These compounds accumulate in the lysosomes, leading to lysosomal membrane permeabilization (LMP), an increase in intracellular pH, and the accumulation of reactive oxygen species (ROS), ultimately resulting in cell death.[8]
Caption: Benzo[a]phenoxazines accumulate in lysosomes, causing LMP, increased pH, and ROS, leading to cancer cell death.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening and evaluating the cytotoxicity of novel benzoxazine analogs involves several key stages, from compound synthesis to in-depth mechanistic studies.
Caption: A general workflow for the discovery and evaluation of cytotoxic benzoxazine analogs.
References
- 1. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Validation of Novel Benzoxazines: NMR and Mass Spectrometry in Focus
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel benzoxazine derivatives is a critical step. This guide provides an objective comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for the validation of these heterocyclic compounds, supported by experimental data and detailed protocols.
Data Presentation: Unveiling the Structural Nuances
The substitution pattern on the aromatic rings and the amine moiety of a benzoxazine molecule significantly influences its spectral characteristics. The following tables summarize the key quantitative data from ¹H and ¹³C NMR spectroscopy, providing a comparative overview for researchers.
Table 1: Characteristic ¹H NMR Chemical Shifts (δ) for the Benzoxazine Ring
| Protons | Chemical Shift Range (ppm) | Notes |
| O-CH₂ -N | 4.85 - 5.71 | This singlet is highly characteristic of the oxazine ring. Electron-withdrawing groups on the phenyl ring can shift it downfield.[1][2] |
| Ar-CH₂ -N | 3.93 - 5.00 | This singlet is another key indicator of the benzoxazine structure. Its chemical shift is also sensitive to the electronic environment.[2][3] |
| Aromatic Protons | 6.0 - 8.5 | The chemical shifts and coupling patterns depend on the substitution of the benzene rings. |
Table 2: Characteristic ¹³C NMR Chemical Shifts (δ) for the Benzoxazine Ring
| Carbon | Chemical Shift Range (ppm) | Notes |
| O-C H₂-N | 79 - 83 | The chemical shift of this carbon is a reliable indicator of the oxazine ring formation. |
| Ar-C H₂-N | 46 - 56 | This carbon signal is also characteristic and its position can be influenced by the nature of the amine used in the synthesis.[4] |
| Aromatic Carbons | 110 - 160 | The specific chemical shifts provide detailed information about the substitution pattern on the aromatic rings. |
Unraveling Molecular Identity: Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight of novel benzoxazines and providing evidence for their elemental composition through high-resolution mass spectrometry (HRMS). While detailed fragmentation studies on a wide range of benzoxazines are not extensively published, the primary fragmentation pathway involves the cleavage of the oxazine ring.
Table 3: Common Mass Spectral Fragments for Benzoxazine Derivatives
| Fragmentation Pathway | Key Fragments (m/z) | Ionization Technique |
| Molecular Ion | [M]⁺ or [M+H]⁺ | EI, ESI |
| Retro-Diels-Alder type fragmentation | Varies depending on substituents | EI |
| Loss of the R group from the nitrogen | [M-R]⁺ | EI, ESI |
| Cleavage of the Ar-CH₂ bond | Varies | EI |
A Comparative Look: Alternative and Complementary Techniques
While NMR and MS are the primary methods for structural elucidation, other techniques offer valuable complementary information.
Table 4: Comparison of Analytical Techniques for Benzoxazine Characterization
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry | Unambiguous structure determination | Requires relatively pure sample, can be time-consuming |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS) | High sensitivity, small sample amount needed | Isomers may not be distinguishable without fragmentation studies |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C-O-C of the oxazine ring) | Fast, simple sample preparation | Provides limited structural detail compared to NMR |
| UV-Vis Spectroscopy | Information on the aromatic system and conjugation | Quantitative analysis, simple instrumentation | Limited structural information |
| Elemental Analysis | Percentage composition of C, H, N | Confirms elemental formula | Does not provide structural information |
Experimental Protocols: A Blueprint for Validation
Reproducible and reliable data are paramount in structural validation. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The benzoxazine sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For unambiguous assignments, two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.
Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common for benzoxazine analysis. For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons, leading to ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized by a high voltage, typically yielding the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is performed to obtain the accurate mass of the molecular ion, which is used to determine the elemental composition.
Visualizing the Workflow and Relationships
To further clarify the process of validation and the interplay of structural features with spectral data, the following diagrams are provided.
Caption: Workflow for the synthesis and structural validation of novel benzoxazines.
Caption: Influence of substituent electronic effects on NMR chemical shifts in benzoxazines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of Low-Viscosity and High-Performance Biobased Monobenzoxazine from Tyrosol and Furfurylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzoxazine Synthesis: Benchmarking New Methods Against Established Protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of benzoxazine monomers is a critical step. This guide provides an objective comparison of emerging synthesis methods against traditional protocols, supported by experimental data, to inform the selection of the most suitable approach for your research needs.
The landscape of benzoxazine synthesis is evolving, with new methods offering significant advantages in terms of speed, efficiency, and environmental impact over established protocols. This comparison benchmarks traditional solvent-based synthesis against modern techniques such as microwave-assisted and solvent-free methods, providing a clear overview of their respective performance.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data from various benzoxazine synthesis methods, offering a direct comparison of reaction conditions, times, and yields.
| Synthesis Method | Phenol Source | Amine Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Traditional Solvent-Based | Bisphenol-A | Aniline | Toluene | 110 | 3 hours | ~33 | [1] |
| Traditional Solvent-Based | Bisphenol-A | Aniline | None (Melt) | 120 | 1 hour | 75 | [2] |
| Traditional Solvent-Based | Vanillin | Jeffamine D-230 | Chloroform | Reflux (61) | 48 hours | 71 | [3] |
| Microwave-Assisted | Magnolol | Furfurylamine | PEG 600 | - | 5 minutes | 73.5 | [4] |
| Solvent-Free (Melt) | Bisphenol derivative | Aniline | None | - | - | 92 | [5] |
| Solvent-Free (Ball-Milling) | Salicylaldehyde derivative | Furfurylamine | None | Ambient | - | - | [6] |
Experimental Protocols: Detailed Methodologies
To provide a practical understanding of these methods, detailed experimental protocols for a traditional solvent-based synthesis and a modern microwave-assisted synthesis are provided below.
Established Protocol: Solvent-Based Synthesis of Bis(3,4-dihydro-2H-3-phenyl-1,3-benzoxazinyl)isopropane (BAB)
This protocol is adapted from a conventional method for synthesizing a common bisphenol-A based benzoxazine.[2]
Materials:
-
Bisphenol-A
-
Paraformaldehyde
-
Aniline
-
Toluene
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane
Procedure:
-
In a three-necked flask equipped with a stirrer and condenser, dissolve Bisphenol-A (0.1 mol) and aniline (0.2 mol) in toluene.
-
Slowly add paraformaldehyde (0.4 mol) to the solution while stirring.
-
Heat the reaction mixture to 110°C and maintain for 3 hours.
-
Cool the mixture to room temperature.
-
Wash the organic layer with a 1 M NaOH solution, followed by distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to yield pure BAB.
New Method: Microwave-Assisted Synthesis of a Magnolol-Based Benzoxazine
This protocol is based on a rapid and efficient microwave-assisted synthesis of a bio-based benzoxazine.[4]
Materials:
-
Magnolol
-
Furfurylamine
-
Paraformaldehyde
-
Poly(ethylene glycol) (PEG) 600
Procedure:
-
In a microwave reactor vessel, combine magnolol (1 mmol), furfurylamine (2 mmol), and paraformaldehyde (4 mmol).
-
Add PEG 600 as the solvent.
-
Subject the mixture to microwave irradiation for 5 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product can be purified using column chromatography.
Visualizing the Pathways and Workflows
To further clarify the processes, the following diagrams illustrate the general reaction pathway and compare the experimental workflows of traditional and modern synthesis methods.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis and Biological Activity of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] This guide provides a comparative analysis of these derivatives, focusing on their conformational features and how they relate to their biological efficacy. We present quantitative biological data, detailed experimental methodologies for key assays, and an exploration of the signaling pathways involved in their mechanism of action.
Conformational Analysis of the 3,4-Dihydro-2H-1,4-Benzoxazine Ring
The biological activity of cyclic molecules is often intrinsically linked to their three-dimensional conformation, which dictates how they interact with their biological targets. The 3,4-dihydro-2H-1,4-benzoxazine ring system is not planar and is expected to adopt a non-planar conformation to minimize steric strain.
While extensive comparative studies directly linking the conformation of a series of 3,4-dihydro-2H-1,4-benzoxazine derivatives to their biological activity are not abundant in the readily available literature, structural studies on related benzoxazine isomers, such as 1,3-benzoxazines, have revealed that the oxazine ring typically adopts a half-chair or half-boat conformation.[3][4] It is highly probable that the 1,4-benzoxazine ring also exists in a similar half-chair equilibrium.
The specific conformation adopted and the orientation of substituents on the ring can significantly influence the molecule's overall shape, dipole moment, and ability to form hydrogen bonds or engage in hydrophobic interactions with a biological target. For instance, the axial or equatorial positioning of a substituent at the 3-position can dramatically alter the molecule's binding affinity to a receptor or enzyme.
Future research employing techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling on a wider range of biologically active 3,4-dihydro-2H-1,4-benzoxazine derivatives is crucial to elucidate the precise structure-activity relationships governed by their conformation.
Anticancer Activity
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines.[5] The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and CDK9 pathways.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 3,4-dihydro-2H-1,4-benzoxazine derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 14f | 4-(4-aminophenyl) | PC-3 (Prostate) | 9.71 | [5] |
| MDA-MB-231 (Breast) | 12.9 | [5] | ||
| MIA PaCa-2 (Pancreatic) | 9.58 | [5] | ||
| U-87 MG (Glioblastoma) | 16.2 | [5] | ||
| Compound 8 | (Structure not fully disclosed in abstract) | MV4-11 (Leukemia) | 0.0023 | [6] |
| Compound 6a | (Structure not fully disclosed in abstract) | MCF-7 (Breast) | Not specified, potent CDK9 inhibitor | [6] |
| Compound 10 | (Structure not fully disclosed in abstract) | HeLa (Cervical) | 10.46 |
Implicated Signaling Pathways in Anticancer Activity
1. PI3K/Akt Signaling Pathway:
Some 1,4-benzoxazin-3-one sulfonamides have been evaluated as inhibitors of PI3Kα, a key enzyme in the PI3K/Akt signaling pathway.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
2. CDK9 Signaling Pathway:
Certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[6] CDK9 is a key transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest in cancer cells.
Antimicrobial Activity
A variety of 3,4-dihydro-2H-1,4-benzoxazine derivatives have been synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[7][8]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Substituents | Microorganism | MIC (µg/mL) | Reference |
| Series 1 | 2,6,7-trisubstituted-3-oxo | Staphylococcus aureus | 12.5 - 50 | [7] |
| Escherichia coli | 25 - 50 | [7] | ||
| Candida albicans | 12.5 - 50 | [7] | ||
| Series 2 | Ethyl 3-oxo-4,6,7-trisubstituted-2-acetate | Gram-positive bacteria | 6.25 - 100 | [7] |
| Gram-negative bacteria | 6.25 - 100 | [7] | ||
| Candida species | 6.25 - 100 | [7] | ||
| Compound 4e | 2H-benzo[b][5]oxazin-3(4H)-one derivative | E. coli | Zone of Inhibition: 22 mm | [8] |
| S. aureus | Zone of Inhibition: 20 mm | [8] | ||
| Bacillus subtilis | Zone of Inhibition: 18 mm | [8] |
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 3,4-dihydro-2H-1,4-benzoxazine derivatives in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Detailed Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This guide provides a foundational understanding of the conformational aspects and biological activities of 3,4-dihydro-2H-1,4-benzoxazine derivatives. The presented data and protocols serve as a valuable resource for researchers aiming to design and develop novel therapeutic agents based on this versatile scaffold. Further investigations into the precise conformational determinants of activity will undoubtedly accelerate the discovery of more potent and selective drug candidates.
References
- 1. 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine|CAS 70310-30-4 [benchchem.com]
- 2. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Bot Verification [rasayanjournal.co.in]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, a compound often utilized in pharmaceutical research and development. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, information from structurally similar compounds, such as other benzoxazine derivatives and carboxylic acids, should be used for a preliminary hazard assessment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is mandatory.
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dusts or vapors.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated solid this compound in a designated, clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, should also be placed in the same designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with incompatible waste streams.
2. Containerization and Labeling:
-
Use only approved, chemically compatible containers for waste collection.
-
All waste containers must be securely sealed to prevent leaks or spills.
-
Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The date of accumulation should also be clearly visible.
3. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to control any potential spills.
-
Do not store incompatible chemicals together.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Always follow your institution's specific procedures for hazardous waste pickup and disposal.
Potential for Neutralization of Dilute Aqueous Solutions
For dilute aqueous solutions of carboxylic acids, neutralization may be a permissible pre-treatment step before disposal, depending on institutional and local regulations. It is imperative to consult with your EHS office before proceeding with any neutralization. The complex structure of this compound may present additional hazards, and drain disposal of the neutralized solution is generally not recommended without explicit approval.
Experimental Protocol for Neutralization (for consideration and EHS consultation only):
-
Dilution: Ensure the concentration of the carboxylic acid solution is low (typically less than 5-10%).
-
Preparation: Work in a fume hood. Place the dilute acidic solution in a large, appropriate container with a magnetic stirrer.
-
Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the stirring acidic solution. Monitor the pH of the solution continuously with a calibrated pH meter or pH paper.
-
Endpoint: Continue adding the base dropwise until the pH of the solution is between 6.0 and 8.0. Be cautious as the reaction will produce carbon dioxide gas, which can cause foaming.
-
Disposal of Neutralized Solution: Once neutralized, the solution must still be treated as hazardous waste and collected for disposal by a licensed contractor, unless specific permission for drain disposal has been granted by your EHS office.
Quantitative Data for General Carboxylic Acid Neutralization
The following table provides general guidelines for the neutralization of simple carboxylic acids. This data is for informational purposes only and must be adapted based on a thorough risk assessment for this compound and in consultation with your EHS department.
| Parameter | Guideline |
| Concentration for Neutralization | Typically < 5-10% aqueous solution |
| Neutralizing Agent | 5% Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) solution |
| Target pH Range | 6.0 - 8.0 |
| Monitoring | Continuous monitoring with a calibrated pH meter is recommended. |
| Safety Precaution | Perform in a fume hood with appropriate PPE. Be aware of potential gas evolution (CO₂) and exotherms. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Essential Safety and Operational Guidance for Handling 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including 3,4-Dihydro-2H-1,4-benzoxazine and other carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS and to conduct a thorough risk assessment before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to answer specific operational questions for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The primary risks associated with compounds of this nature include skin, eye, and respiratory irritation.[1][2]
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.[1] | Protects against splashes, and airborne particles. Ensure a snug fit. |
| Skin Protection | Chemical-resistant lab coat, fully buttoned.[1] Chemical-resistant gloves (e.g., nitrile rubber).[3][4] Fully enclosed shoes made of a chemical-resistant material.[1] | A lab coat provides a barrier against accidental spills. Gloves should be inspected before each use and changed immediately if contaminated.[4] Proper footwear protects against spills. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling fine powders that may become airborne, or if engineering controls are insufficient.[1][3] | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure the chemical fume hood is functioning correctly and certified before beginning any work.[1]
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling the Compound:
-
Weighing and Transferring: When handling the solid, use a spatula for transfers. Avoid actions that could generate dust, such as pouring from a height.[1]
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[1]
-
General Practices: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[5]
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment with an appropriate solvent, followed by washing with soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]
-
Unused Chemical: Unwanted or expired this compound should be disposed of as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Method:
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
